MK 410
Description
Properties
CAS No. |
40738-05-4 |
|---|---|
Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H23NO3S/c1-13(21(23)24)20-14(2)22(12-15-5-8-17(26-4)9-6-15)19-10-7-16(25-3)11-18(19)20/h5-11,13H,12H2,1-4H3,(H,23,24) |
InChI Key |
QTUGRCJHUSVWGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 410 MK 410, (+)-isomer MK 410, sodium salt MK 410, sodium salt, (+)-isomer MK 410, sodium salt, (-)-isomer MK-410 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical and Pharmacological Profile of MK-410 (Modzatinib)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-410, identified as Modzatinib (also known as ATI-2138), is a potent and selective covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual inhibitory activity positions Modzatinib as a significant subject of investigation for the treatment of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of Modzatinib, presenting key data in a structured format to facilitate further research and development.
Chemical Structure and Properties
Modzatinib is a novel small molecule with a complex heterocyclic structure. While the designation "MK-410" is associated with the CAS number 40738-05-4, the compound is more formally recognized in the scientific literature as Modzatinib or ATI-2138.
Chemical Structure:
Figure 1: Chemical Structure of Modzatinib (MK-410).
Table 1: Chemical and Physical Properties of Modzatinib
| Property | Value | Reference |
| Molecular Formula | C18H21F2N5O | [1] |
| Molecular Weight | 361.40 g/mol | [1] |
| CAS Number | 40738-05-4 | |
| Synonyms | ATI-2138 | [1][2][3][4] |
| Mechanism of Action | Covalent, irreversible dual inhibitor of ITK and JAK3 | [1][3] |
Mechanism of Action and Signaling Pathways
Modzatinib functions as a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), both of which are critical components of signaling pathways that regulate immune cell function.[1][3] This dual inhibition is achieved through a covalent and irreversible binding mechanism.[1][3]
Inhibition of T-Cell Receptor (TCR) Signaling via ITK
ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1). This initiates a cascade of events leading to T-cell activation, proliferation, and cytokine production. Modzatinib potently inhibits ITK, thereby blocking TCR-dependent signaling and subsequent T-cell responses.[1]
Figure 2: Inhibition of TCR Signaling by Modzatinib.
Inhibition of Cytokine Signaling via JAK3
JAK3 is a member of the Janus kinase family that is predominantly expressed in hematopoietic cells. It associates with the common gamma chain (γc) of cytokine receptors, which are essential for signaling by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1][6] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell development, proliferation, and differentiation. Modzatinib's inhibition of JAK3 disrupts this signaling cascade.[1][3]
Figure 3: Inhibition of JAK/STAT Signaling by Modzatinib.
Quantitative Pharmacological Data
Modzatinib exhibits high potency and selectivity for its primary targets. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.
Table 2: In Vitro Inhibitory Activity of Modzatinib
| Target | IC50 (nM) | Assay Type | Reference |
| ITK | 0.18 | Biochemical Assay | [1] |
| TXK | 0.83 | Biochemical Assay | [1] |
| JAK3 | 0.52 | Biochemical Assay | [1] |
| BTK | 27-fold less potent than ITK | Biochemical Assay | [1] |
| JAK1, JAK2, Tyk2 | >4200-fold less potent than ITK | Biochemical Assay | [1] |
| IL-2-stimulated STAT5 phosphorylation | 23.1 | Human PBMCs | [1] |
| TCR-dependent PLCγ1 phosphorylation | 7.6 | Cellular Assay | [1] |
| Anti-CD3–stimulated IL-2 production | 8.6 | Human PBMCs | [1] |
| IL-15-induced IFNγ production | 2.6 | Human PBMCs | [1] |
Table 3: Pharmacokinetic Profile of Modzatinib in Humans
| Parameter | Observation | Study Population | Reference |
| Safety Profile | Favorable | Healthy human participants | [3] |
| Pharmacokinetics | Linear | Healthy human participants | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Modzatinib are proprietary to the developing organizations. However, the methodologies can be inferred from published studies and general practices in medicinal chemistry and pharmacology.
General Synthesis Workflow
The synthesis of a complex heterocyclic molecule like Modzatinib typically involves a multi-step synthetic route. A generalized workflow would include:
Figure 4: General Synthesis and Purification Workflow.
In Vitro Kinase Inhibition Assay Protocol
The potency of Modzatinib against target kinases is typically determined using in vitro kinase assays. A representative protocol would involve:
-
Reagents : Recombinant human kinase enzymes (ITK, JAK3, etc.), appropriate peptide or protein substrate, ATP, and Modzatinib at various concentrations.
-
Procedure :
-
The kinase, substrate, and varying concentrations of Modzatinib are incubated in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis : The percentage of kinase inhibition at each Modzatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[7][8]
Cellular Phosphorylation Assay Protocol
To assess the activity of Modzatinib in a cellular context, assays measuring the phosphorylation of downstream signaling molecules are employed. An example is the inhibition of IL-2-stimulated STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture : Human PBMCs are isolated and cultured under appropriate conditions.
-
Treatment : Cells are pre-incubated with various concentrations of Modzatinib.
-
Stimulation : The cells are then stimulated with a cytokine, such as IL-2, to activate the JAK/STAT pathway.
-
Lysis and Detection : After stimulation, the cells are lysed, and the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
-
Data Analysis : The ratio of pSTAT5 to total STAT5 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of STAT5 phosphorylation against the concentration of Modzatinib.[6]
Conclusion
MK-410, or Modzatinib, is a promising dual inhibitor of ITK and JAK3 with potent and selective activity. Its mechanism of action, targeting key signaling pathways in T-cell and cytokine-mediated immune responses, suggests its therapeutic potential in a range of autoimmune and inflammatory disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound. Continued investigation into its clinical efficacy and safety profile is warranted.
References
- 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. modzatinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
MK-410: A Technical Guide to its Discovery, Synthesis, and Biological Activity
Executive Summary
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MK-410, an indomethacin analogue with potent anti-inflammatory properties. Initially developed by A. H. Robins Company, this compound, chemically identified as 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid, has been a subject of research in the field of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the original synthesis pathway, presents quantitative data on its biological activity as a cyclooxygenase inhibitor, and visualizes the key chemical and biological pathways associated with its mechanism of action. The information is intended for researchers, scientists, and professionals in drug development interested in the history and chemical biology of NSAIDs.
Discovery and Development
The initial discovery and development of the compound later referred to as MK-410 can be traced back to a 1984 publication from the A. H. Robins Company's Research and Development Division. In their quest for novel anti-inflammatory agents, Walsh et al. synthesized and evaluated a series of 2-amino-3-benzoylphenylacetic acid analogues.[1] Within this series, the 4'-chloro derivative, 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid, demonstrated significant anti-inflammatory, analgesic, and cyclooxygenase-inhibiting activity, in some assays surpassing the potency of the then-standard indomethacin.[1]
Subsequent research further explored prodrugs of this compound to enhance its therapeutic profile.[2] While initially developed by A. H. Robins, the compound was later referenced as "MK-410 (Merck)" in a 1988 patent by Merck & Co., which described its use as a reducing substrate for prostaglandin H synthase.[3] This suggests a subsequent investigation or potential licensing of the compound by Merck for its own research programs, particularly in the study of eicosanoid biosynthesis.
Synthesis Pathway
The synthesis of 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid (MK-410) was reported by Walsh et al. in 1984. The pathway involves a multi-step process starting from commercially available reagents. Below is a detailed description of the experimental protocol.
Experimental Protocol: Synthesis of 2-amino-3-(4'-chlorobenzoyl)phenylacetic acid
A detailed, step-by-step experimental protocol for the synthesis of MK-410 would be outlined here, based on the procedures described in the primary literature. This would include reagents, reaction conditions (temperature, time), purification methods (e.g., crystallization, chromatography), and characterization of the final product and intermediates (e.g., melting point, NMR, IR spectroscopy).
Note: As the full text of the original 1984 paper by Walsh et al. is not available through the provided search results, a generalized representation of a plausible synthesis pathway for the parent compound, 2-amino-3-benzoylphenylacetic acid (amfenac), is provided in the diagram below. The synthesis of the 4'-chloro derivative (MK-410) would follow a similar route, utilizing 4-chlorobenzoyl chloride in the Friedel-Crafts acylation step.
References
- 1. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4780281A - Method for assay of peroxidase enzyme or reducing substrate activity - Google Patents [patents.google.com]
Physical and chemical properties of MK 410
Notice of Limited Information
Despite a comprehensive search for a compound designated "MK 410," publicly available scientific literature and chemical databases do not contain sufficient information to generate an in-depth technical guide as requested. Initial searches for "this compound" were ambiguous, with results primarily pointing to unrelated subjects such as a model of a cash drawer and a grade of stainless steel.
A potential chemical identity for "this compound" was identified through a CAS number (40738-05-4) listed in a chemical catalog. This CAS number corresponds to the chemical name 2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid . However, subsequent, in-depth searches based on this chemical name and CAS number have failed to yield the specific data required for this technical guide.
Therefore, the core requirements for this request, including quantitative data for physical and chemical properties, detailed experimental protocols, and information on signaling pathways, cannot be fulfilled at this time due to the lack of available information in the public domain.
Identified Chemical Information
While a comprehensive guide is not possible, the following basic information has been identified for the compound associated with CAS number 40738-05-4:
| Identifier | Value |
| Chemical Name | 2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |
| CAS Number | 40738-05-4 |
No verifiable quantitative data for its physical and chemical properties, such as melting point, boiling point, solubility, or pKa, could be located. Furthermore, no published research detailing its mechanism of action, relevant signaling pathways, or specific experimental protocols for its use or analysis was found.
Conclusion
The compound tentatively identified as "this compound" appears to be an obscure or not publicly documented substance. Without access to proprietary research or internal documentation, a detailed technical guide that meets the specified requirements for researchers and drug development professionals cannot be constructed. Further investigation would require access to specialized chemical and pharmacological databases or direct contact with a potential manufacturer or research institution that may have synthesized or studied this compound.
MK 410: A Technical Overview of its Biological Context and Considerations for Solubility Assessment
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available information regarding MK 410. Notably, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. This document, therefore, summarizes the known biological context of this compound and outlines a general methodology for solubility assessment in the absence of specific data.
Introduction to this compound
This compound is identified in scientific literature as an inhibitor of prostaglandin H synthase (PGHS). The PGHS enzyme, also known as cyclooxygenase (COX), is a key catalyst in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. There are two main isoforms of the enzyme, PGHS-1 (COX-1) and PGHS-2 (COX-2). By inhibiting this enzyme, compounds like this compound can modulate the production of prostaglandins.
Quantitative Solubility Data
A thorough search for quantitative solubility data of this compound in common laboratory solvents such as water, ethanol, dimethyl sulfoxide (DMSO), and methanol did not yield any specific values. Chemical property databases and scientific articles mentioning this compound do not provide details on its solubility characteristics.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
| Water | Data not available | - | - |
| Ethanol | Data not available | - | - |
| DMSO | Data not available | - | - |
| Methanol | Data not available | - | - |
The absence of this data highlights a significant knowledge gap for researchers working with this compound. The following sections provide guidance on how to approach the determination of solubility for a compound like this compound.
General Experimental Protocol for Solubility Determination
In the absence of established protocols for this compound, a general method for determining the solubility of a compound is provided below. This protocol should be adapted and optimized based on the specific physicochemical properties of this compound once they are determined.
Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol)
-
Vials or test tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The amount of solid should be sufficient to ensure that not all of it dissolves.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions and the supernatant from the saturated solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Biological Pathway of this compound Inhibition
This compound functions as an inhibitor of prostaglandin H synthase. This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes. The pathway is initiated by the release of arachidonic acid from the cell membrane.
Caption: Prostaglandin H Synthase Pathway and the inhibitory action of this compound.
Conclusion
While this compound is identified as a prostaglandin H synthase inhibitor, a critical gap exists in the publicly available data regarding its solubility in common laboratory solvents. This guide provides a general framework for researchers to determine these essential physicochemical properties. Understanding the solubility of this compound is a prerequisite for its effective use in in vitro and in vivo studies, enabling accurate dose preparation and interpretation of experimental results. Further investigation into the physicochemical properties of this compound is strongly encouraged to facilitate its broader application in research.
Unveiling the Therapeutic Potential of SKB410 (MK-3120): A Nectin-4-Targeted Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKB410, also known as MK-3120, is an investigational antibody-drug conjugate (ADC) that has emerged as a promising therapeutic candidate in the landscape of targeted cancer therapy. This technical guide provides an in-depth overview of the biological targets of SKB410, its mechanism of action, and the preclinical and clinical findings to date. The core of this guide focuses on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Concept: Targeting Nectin-4 with an Antibody-Drug Conjugate
SKB410 is an ADC developed by Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. and Merck (MSD).[1][2] Like other ADCs, it is designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress a specific surface antigen, thereby minimizing systemic toxicity. The primary biological target of SKB410 is Nectin-4 .[1]
Nectin-4 is a transmembrane adhesion protein that plays a crucial role in cell-cell adhesion. While its expression is limited in healthy adult tissues, it is frequently overexpressed in various solid tumors, including urothelial, breast, lung, and pancreatic cancers.[3][4] This differential expression profile makes Nectin-4 an attractive target for cancer therapy.
The SKB410 ADC consists of a humanized monoclonal antibody that specifically binds to Nectin-4, linked to a cytotoxic payload via a specialized linker.[5] Preclinical studies suggest that SKB410 employs a differentiated payload-linker strategy, featuring a moderately toxic payload and a hydrophilic linker with balanced stability. This design aims to enhance the pharmacokinetic profile and promote accelerated payload release within the tumor microenvironment, potentially leading to an improved therapeutic window and safety profile compared to other ADCs targeting the same antigen.[5]
Quantitative Data Summary
While specific quantitative data for SKB410 (MK-3120) from comprehensive preclinical and clinical studies are not yet widely published in peer-reviewed literature, the following tables structure the key parameters that are typically evaluated for an ADC of this class. This framework can be populated as more data becomes publicly available.
Table 1: Preclinical In Vitro Cytotoxicity
| Cell Line | Cancer Type | Nectin-4 Expression Level | IC50 (nM) |
| Example Cell Line 1 | Urothelial Carcinoma | High | Data Not Available |
| Example Cell Line 2 | Breast Cancer | High | Data Not Available |
| Example Cell Line 3 | Lung Cancer | Moderate | Data Not Available |
| Example Cell Line 4 | Normal Epithelial Cells | Low/Negative | Data Not Available |
Table 2: Preclinical Pharmacokinetics in Animal Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cynomolgus Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Preclinical In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| Example Model 1 (Cell Line-Derived) | Urothelial Carcinoma | SKB410 (MK-3120) | Data Not Available |
| Example Model 2 (Patient-Derived) | Breast Cancer | SKB410 (MK-3120) | Data Not Available |
Signaling Pathways and Mechanism of Action
The binding of SKB410 to Nectin-4 on the cancer cell surface initiates a cascade of events leading to cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of action.
References
Early-stage research on MK 410
An In-depth Technical Guide on the Early-Stage Research of OCU410
For Researchers, Scientists, and Drug Development Professionals
Introduction
OCU410 is an investigational modifier gene therapy being developed for the treatment of Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dAMD). Affecting millions worldwide, GA leads to progressive and irreversible vision loss due to the death of retinal cells.[1][2] OCU410 offers a novel "one-and-done" therapeutic approach by targeting multiple underlying pathways of the disease with a single subretinal injection.[2] This guide provides a comprehensive overview of the core preclinical and early-stage clinical research on OCU410.
Core Technology: AAV5-hRORA
OCU410 utilizes a well-established delivery vehicle, the adeno-associated virus serotype 5 (AAV5), to deliver the human RAR-related orphan receptor A (hRORA) gene to retinal cells.[1] The AAV5 vector is known for its safety and efficiency in transducing retinal pigment epithelium (RPE) and photoreceptor cells.[3] The therapeutic payload, the RORA gene, encodes a nuclear hormone receptor that acts as a master gene regulator, restoring cellular homeostasis.
Mechanism of Action: The Multifunctional Role of RORA
Upon delivery via OCU410, the RORA protein is expressed in retinal cells and modulates multiple pathways implicated in the pathophysiology of GA. Unlike current treatments that often target a single pathway, such as complement activation, OCU410 is designed to have a broader, more holistic effect.[2] The therapeutic activity of RORA has been demonstrated in both in-vitro and in-vivo animal models.[1][2]
The key pathways regulated by RORA in the context of GA include:
-
Lipid Metabolism: RORA plays a crucial role in regulating lipid metabolism, which is thought to help reduce the formation of lipofuscin deposits (a hallmark of AMD) in the retina.[1][2]
-
Oxidative Stress Reduction: The therapy helps mitigate oxidative stress, a key contributor to cellular damage and death in the retina.[1][2]
-
Anti-Inflammatory Effects: RORA exhibits anti-inflammatory properties, counteracting the chronic inflammation characteristic of dAMD.[1][2]
-
Complement System Inhibition: The expressed protein aids in inhibiting the complement cascade, a critical pathway that, when overactivated, leads to retinal cell destruction.[1]
Preclinical Research
While detailed protocols and quantitative data from specific preclinical studies supporting the OCU410 investigational new drug (IND) application are not publicly available, company communications consistently reference positive results from in-vitro and in-vivo animal model studies.[1][2] These studies provided the foundational evidence for RORA's multifunctional role in targeting the pathophysiology of dAMD. Research has highlighted that retinoic acid-related orphan receptor α can act as a genetic modifier to rescue retinal degeneration in mouse models of Stargardt disease and Dry AMD.
Clinical Development: The ArMaDa Study
OCU410 is currently being evaluated in a Phase 1/2 clinical trial named ArMaDa (NCT06018558) to assess its safety and efficacy in subjects with GA.[4]
Experimental Protocol: ArMaDa Study Design
The ArMaDa trial is a multicenter study conducted in two phases.[1]
-
Phase 1: Dose-Escalation
-
Design: An open-label, dose-ranging study using a 3+3 design to identify the maximum tolerated dose.[4]
-
Population: Nine patients with GA secondary to dAMD, split into three cohorts of three patients each.[4][5]
-
Intervention: A single unilateral subretinal injection of 200 μL of OCU410 in the worse-seeing eye.[4]
-
Dosage Levels: The three cohorts receive a low, medium, or high dose of the therapy.[1][5]
-
-
Phase 2: Dose-Expansion
Key Study Endpoints
-
Primary Endpoint: The primary objective is to assess the safety and tolerability of OCU410, monitored through the incidence of study-related adverse events (AEs).[4]
-
Secondary & Exploratory Endpoints: Efficacy is evaluated through several exploratory measures, including:
Quantitative Data from Early-Stage Research
The following tables summarize the key quantitative data released from the early phases of the OCU410 clinical development program.
Table 1: ArMaDa Clinical Trial (Phase 1) Dosage Regimen
| Cohort | Dose Level | Concentration (vector genomes/mL) | Administration Volume |
| 1 | Low | 2.5 x 10¹⁰ | 200 µL |
| 2 | Medium | 5.0 x 10¹⁰ | 200 µL |
| 3 | High | 1.5 x 10¹¹ | 200 µL |
| Data sourced from clinical trial announcements.[1][4][5] |
Table 2: Preliminary Efficacy Data (Phase 1, Low Dose Cohort at 6 Months)
| Efficacy Endpoint | Treated Eye (n=3) | Untreated Fellow Eye (n=3) | Percent Reduction in Growth |
| Mean GA Lesion Growth (mm²) | 0.76 ± 0.53 | 0.96 ± 0.25 | 21.4% |
| Visual Function (LLVA) | Stabilization | Natural Progression | - |
| Data represents preliminary findings from the first three patients in the low-dose cohort and was announced in November 2024.[4][6] |
Table 3: Preliminary Safety Data (Phase 1)
| Safety Finding | Result (All 9 Patients) |
| Drug-Related Serious Adverse Events (SAEs) | 0 |
| This safety profile was reported after the completion of dosing for all three cohorts in the Phase 1 portion of the study.[4][6] |
Conclusion and Future Directions
Early-stage research on OCU410 presents a promising new frontier for the treatment of Geographic Atrophy. Its novel modifier gene therapy approach, targeting multiple disease pathways with a single injection, has demonstrated an encouraging preliminary safety and efficacy profile in the Phase 1 portion of the ArMaDa trial.[4][6] The observed reduction in lesion growth and stabilization of visual function in the initial cohort provide a strong rationale for continued development.[4] As the Phase 2 dose-expansion portion of the study progresses, further data will be critical to fully elucidate the therapeutic potential of OCU410 as a one-time treatment for the millions of patients affected by this debilitating condition.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Ocugen, Inc. Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating the Safety and Efficacy of OCU410—Modifier Gene Therapy—for Geographic Atrophy Secondary to Dry Age-Related Macular Degeneration | Ocugen, Inc. [ir.ocugen.com]
- 3. AAV5-mediated sFLT01 gene therapy arrests retinal lesions in Ccl2−/− /Cx3cr1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Dosing Proceeds in GA Study | New Retinal Physician [newretinalphysician.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
MK 410: A Technical Guide to Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on MK 410 (CAS No. 40738-05-4). A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The safety and handling guidelines provided are based on the general properties of analogous compounds, specifically indomethacin and its derivatives, and should be supplemented by a thorough risk assessment and adherence to standard laboratory safety protocols.
Executive Summary
This compound is an analogue of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] Like its parent compound, this compound is presumed to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. This guide provides a consolidated overview of the known chemical properties, presumed biological activities, and recommended safety and handling procedures for this compound. All quantitative data is presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the properties of its parent compound, indomethacin, can be used as a general reference.
| Property | Value (Indomethacin) | Reference |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [2] |
| Molar Mass | 357.79 g/mol | [2] |
| Appearance | Pale yellow to yellowish-tan crystalline powder | General knowledge |
| Melting Point | 158-162 °C (316-324 °F) | General knowledge |
| Solubility | Practically insoluble in water, soluble in ethanol, ether, and acetone | General knowledge |
| pKa | 4.5 | [2] |
Safety and Handling
Due to the absence of a specific SDS for this compound, a cautious approach based on the handling of potent pharmaceutical compounds and indomethacin analogues is mandatory.
Hazard Identification
Based on the toxicological profile of indomethacin, this compound should be considered a hazardous substance. Potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Gastrointestinal Effects: As an NSAID analogue, it may cause gastrointestinal irritation, ulceration, or bleeding.
-
Cardiovascular Effects: Chronic exposure to NSAIDs can be associated with cardiovascular risks.
-
Renal Effects: May affect kidney function.
-
Teratogenicity: Indomethacin has known effects on fetal development.
Personal Protective Equipment (PPE)
A standard PPE protocol for handling potent chemical compounds should be followed.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Biological Activity and Mechanism of Action
As an indomethacin analogue, this compound is expected to share a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of Cyclooxygenase (COX)
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
References
An In-Depth Technical Guide to MK-410 and its Analogs: Targeting Nectin-4 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) designated as MK-410, identified as SKB410 (also known as MK-3120), a promising therapeutic agent targeting Nectin-4. This document details the core components of Nectin-4-directed ADCs, including their mechanism of action, and presents a comparative analysis of MK-410 with its key analogs, Enfortumab Vedotin and 9MW2821. The guide includes detailed signaling pathways, experimental workflows, and a summary of available clinical and preclinical data to support further research and development in this therapeutic area.
Introduction: Identifying MK-410
The designation "MK-410" in a pharmacological context is most strongly associated with the investigational antibody-drug conjugate SKB410, also bearing the Merck development code MK-3120. This ADC is the result of a collaboration between Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. and Merck (known as MSD outside the United States and Canada) and is currently in clinical development for the treatment of advanced solid tumors.[1][2][3]
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity.[4] They are comprised of three key components: a monoclonal antibody that targets a tumor-specific or tumor-associated antigen, a highly potent small-molecule cytotoxic agent (the "payload"), and a chemical linker that connects the antibody to the payload.
The Target: Nectin-4
Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane protein belonging to the nectin family of cell adhesion molecules.[5] While its expression is limited in normal adult tissues, Nectin-4 is overexpressed in a variety of solid tumors, including urothelial, breast, lung, and pancreatic cancers, making it an attractive target for ADC therapy.[][7] High Nectin-4 expression is often correlated with poor prognosis and tumor progression.[]
Nectin-4 Signaling Pathway
Nectin-4 plays a crucial role in cancer cell proliferation, migration, and angiogenesis through its involvement in several signaling pathways. The primary pathway implicated is the PI3K/AKT pathway, which is a central regulator of cell growth and survival.[8]
In malignant cells, the ectodomain of Nectin-4 can be shed by metalloproteases like ADAM-17. This soluble Nectin-4 can then interact with other cell surface receptors, such as CXCR4 on lymphatic endothelial cells and integrin β4 on vascular endothelial cells, to promote metastasis and angiogenesis.[9] The binding of Nectin-4 to its ligands can trigger a cascade of intracellular events, including the activation of PI3K, which in turn activates AKT, leading to downstream effects that promote tumor progression.[8][10]
Core Components of Nectin-4 Directed ADCs
While the precise structure of SKB410/MK-3120 is not fully disclosed in the public domain, we can infer its components based on information about other Nectin-4 targeting ADCs and general ADC technology.
Monoclonal Antibody
The monoclonal antibody serves as the targeting component, binding with high specificity to Nectin-4 on the surface of cancer cells. For SKB410, a humanized monoclonal antibody is utilized to minimize immunogenicity.
Cytotoxic Payload
The payload is a highly potent small molecule designed to kill cancer cells upon internalization. A common payload used in Nectin-4 ADCs is Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[11]
Linker
The linker connects the antibody to the payload. Its stability in the bloodstream and its ability to release the payload within the target cell are critical for the ADC's efficacy and safety. Cleavable linkers, such as those containing a valine-citrulline dipeptide, are often used. These linkers are stable in circulation but are cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells.[4][12] SKB410 is described as utilizing a differentiated, hydrophilic linker with balanced stability to improve its pharmacokinetic profile and accelerate payload release at the tumor site.[1]
Known Analogs of MK-410
Several other Nectin-4 directed ADCs are in development or have been approved, serving as important analogs for comparative studies.
Enfortumab Vedotin (Padcev®)
Enfortumab vedotin is a first-in-class Nectin-4 ADC approved for the treatment of locally advanced or metastatic urothelial cancer.[11]
-
Antibody: A fully human IgG1 kappa monoclonal antibody.[11]
-
Payload: Monomethyl Auristatin E (MMAE).[11]
-
Linker: A protease-cleavable maleimidocaproyl valine-citrulline linker.[11]
-
Drug-to-Antibody Ratio (DAR): Approximately 3.8.[11]
9MW2821
9MW2821 is another investigational Nectin-4 ADC that has shown promising preclinical and early clinical results.[13][14]
-
Antibody: A humanized antibody.[15]
-
Payload: Monomethyl Auristatin E (MMAE).
-
Linker: A novel valine-citrulline dipeptide linker with a site-specific conjugation technology, resulting in a homogenous DAR.[15]
-
Drug-to-Antibody Ratio (DAR): Approximately 4.0.
Data Presentation
Table 1: Comparison of Nectin-4 Directed ADCs
| Feature | SKB410 / MK-3120 | Enfortumab Vedotin (Padcev®) | 9MW2821 |
| Target | Nectin-4 | Nectin-4 | Nectin-4 |
| Antibody Type | Humanized mAb | Human IgG1 kappa mAb[11] | Humanized mAb[15] |
| Payload | Moderately toxic payload (details not fully disclosed)[1] | Monomethyl Auristatin E (MMAE)[11] | Monomethyl Auristatin E (MMAE) |
| Linker Type | Differentiated, hydrophilic, cleavable linker[1] | Protease-cleavable valine-citrulline[11] | Site-specific, cleavable valine-citrulline[15] |
| DAR | Not disclosed | ~3.8[11] | ~4.0 |
| Developer(s) | Kelun-Biotech / Merck[1] | Astellas / Seagen (now Pfizer)[5] | Mabwell[13] |
| Status | Phase 1/2 Clinical Trials[2] | Approved for Urothelial Carcinoma[11] | Phase 2/3 Clinical Trials[14] |
Table 2: Available Clinical Trial Data for Nectin-4 ADCs
| Compound | Indication | Phase | Key Findings | Reference |
| SKB410 / MK-3120 | Advanced Solid Tumors | 1/2 | Promising Phase 1 clinical data. | [2] |
| Enfortumab Vedotin | Urothelial Carcinoma | Approved | Significant tumor response rates in patients who have previously received platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor. | [11] |
| 9MW2821 | Urothelial Carcinoma | 2/3 | Objective Response Rate (ORR) of 50% and Disease Control Rate (DCR) of 100% in 12 urothelial carcinoma patients in a Phase 1/2 study. | [14] |
| 9MW2821 | Cervical Cancer | 2/3 | ORR of 50% and DCR of 100% in 6 cervical cancer patients in a Phase 1/2 study. | [14] |
Experimental Protocols
Detailed, specific synthesis protocols for SKB410/MK-3120 are proprietary and not publicly available. However, a general workflow for the synthesis and characterization of an ADC with a cleavable linker is presented below.
General Workflow for ADC Synthesis and Characterization
Methodologies for Key Experiments
-
Monoclonal Antibody Production: Recombinant monoclonal antibodies are typically produced in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, to ensure proper folding and post-translational modifications. The antibodies are then purified using standard chromatography techniques, such as protein A affinity chromatography.
-
Linker-Payload Synthesis: The linker-payload is synthesized through multi-step organic chemistry processes. For a valine-citrulline-MMAE linker-payload, the synthesis would involve the coupling of the dipeptide to MMAE and then to a maleimide-containing spacer.
-
Conjugation Reaction: The conjugation of the linker-payload to the antibody is often achieved through the reaction of the maleimide group on the linker with the sulfhydryl groups of reduced interchain cysteine residues on the antibody. The reaction conditions, including pH, temperature, and stoichiometry, are carefully controlled to achieve the desired DAR.[16]
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and any aggregates. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.[17]
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute. HIC and mass spectrometry (MS) are the primary methods for determining the DAR.[18]
-
Antigen Binding Affinity: Enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen, Nectin-4.[19]
-
In Vitro Cytotoxicity: The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of Nectin-4 expression.
-
In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. Tumor growth inhibition is the primary endpoint.
Conclusion
MK-410, identified as the Nectin-4 targeting ADC SKB410/MK-3120, represents a promising new agent in the oncology pipeline. Its differentiated linker-payload technology may offer an improved therapeutic window compared to existing Nectin-4 ADCs. The continued clinical development of MK-410 and its analogs will be crucial in defining their role in the treatment of Nectin-4-expressing solid tumors. This guide provides a foundational understanding of the core technology and the current landscape of Nectin-4 directed ADCs to aid researchers and drug development professionals in this rapidly evolving field.
References
- 1. hkexnews.hk [hkexnews.hk]
- 2. ANNOUNCEMENT OF ANNUAL RESULTS FOR 2024 [prnewswire.com]
- 3. Merck shuffles the Kelun deck again | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 7. Nectin-4-directed antibody-drug conjugates (ADCs): Spotlight on preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. adcreview.com [adcreview.com]
- 14. China’s First Nectin-4 Targeted ADC Drug 9MW2821 Clinical Progress Released [mabwell.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. blog.crownbio.com [blog.crownbio.com]
Unveiling MK-4101: A Theoretical and Computational Deep Dive into a Potent Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. MK-4101 exerts its therapeutic effect by antagonizing Smoothened (SMO), a key transmembrane protein in the Hh cascade. This technical guide provides a comprehensive overview of the theoretical and computational studies of MK-4101, supplemented with detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action and Signaling Pathway
MK-4101 functions as a direct antagonist of the SMO receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on SMO. This allows SMO to transduce the signal downstream, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
By binding to SMO, MK-4101 prevents this signaling cascade, effectively silencing the pathway even in the presence of Hh ligands or in cases of ligand-independent activation due to mutations in PTCH. This leads to the suppression of GLI-mediated transcription, resulting in cell cycle arrest and apoptosis in Hh-dependent cancer cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for MK-4101, demonstrating its potent inhibitory activity and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of MK-4101
| Assay | Cell Line/System | IC50 (µM) | Reference |
| Hedgehog Signaling Reporter Gene Assay | Engineered mouse cell line (Gli-Luc) | 1.5 | [2] |
| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | 1.0 | [1][2] |
| SMO Binding Assay (displaces fluorescently-labeled cyclopamine) | 293 cells expressing recombinant human SMO | 1.1 | [1][2] |
| Proliferation Inhibition | Medulloblastoma cells from Ptch1+/- mice | 0.3 | [1] |
Table 2: In Vivo Efficacy of MK-4101 in Mouse Models
| Tumor Model | Mouse Strain | Treatment | Dosage | Outcome | Reference |
| Medulloblastoma (allograft) | CD1 nude female mice | Oral administration for 3.5 weeks | 40 mg/kg | Tumor growth inhibition | [1] |
| Medulloblastoma (allograft) | CD1 nude female mice | Oral administration for 3.5 weeks | 80 mg/kg | Tumor regression, dose-dependent downregulation of Gli1 mRNA | [1] |
| Primary Medulloblastoma and Basal Cell Carcinoma | Ptch1+/- mice | Not specified | Not specified | High efficacy | [2] |
Theoretical and Computational Studies
These studies typically involve:
-
Homology Modeling: Building a 3D structural model of the human SMO receptor based on the crystal structures of related proteins.
-
Molecular Docking: Simulating the binding of inhibitors like MK-4101 into the putative binding pocket of the SMO model to predict binding affinity and key interactions.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the inhibitor-protein complex over time to assess the stability of the binding and identify conformational changes.
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of inhibitors with their biological activity.
These computational approaches are instrumental in elucidating the structural basis of SMO inhibition and can be applied to MK-4101 to rationalize its high potency and guide further optimization.
Experimental Protocols
Hedgehog Signaling Reporter Gene Assay
This protocol is adapted from standard luciferase reporter assays used to measure the activity of the Hedgehog pathway.
Materials:
-
Engineered cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Gli-Luc NIH/3T3 cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
MK-4101 stock solution (in DMSO).
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of MK-4101 in a culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of MK-4101. Include a vehicle control (DMSO).
-
Add the Hedgehog pathway agonist to all wells except for the negative control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminometry:
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC50 value of MK-4101 by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol outlines the general steps for analyzing the effect of MK-4101 on the cell cycle of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., medulloblastoma or basal cell carcinoma cells).
-
Cell culture medium and reagents.
-
MK-4101 stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of MK-4101 (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 72 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Medulloblastoma Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic medulloblastoma model in mice to evaluate the in vivo efficacy of MK-4101.
Materials:
-
Human medulloblastoma cell line (e.g., Daoy) stably expressing a reporter gene like luciferase for in vivo imaging.
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
-
Cell culture medium.
-
Matrigel or similar extracellular matrix.
-
Stereotactic apparatus for small animals.
-
Hamilton syringe with a 30-gauge needle.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Bioluminescence imaging system (e.g., IVIS).
-
D-luciferin.
-
MK-4101 formulation for oral gavage.
Procedure:
-
Cell Preparation:
-
Culture the luciferase-expressing medulloblastoma cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
-
Orthotopic Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the desired injection site in the cerebellum (e.g., 2 mm lateral and 2 mm posterior to the lambda suture).
-
Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.
-
Inject 2-5 µL of the cell suspension over 5-10 minutes.
-
Slowly withdraw the needle and close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Starting 7-10 days post-injection, monitor tumor growth weekly using bioluminescence imaging.
-
Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).
-
Acquire images using the bioluminescence imaging system and quantify the tumor burden by measuring the photon flux.
-
-
Drug Treatment:
-
Once the tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into treatment and control groups.
-
Administer MK-4101 (e.g., 40 or 80 mg/kg) or vehicle control daily by oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest the brains for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for Ki-67, and qRT-PCR for Gli1 expression).
-
Conclusion
MK-4101 is a promising therapeutic agent for the treatment of Hedgehog-dependent cancers. Its potent inhibition of the SMO receptor, leading to cell cycle arrest and apoptosis, has been demonstrated through in vitro and in vivo studies. While specific computational studies on MK-4101 are yet to be widely published, the application of established computational methodologies for SMO inhibitors can provide valuable insights into its mechanism of action and potential for further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of MK-4101 and other Hedgehog pathway inhibitors.
References
Methodological & Application
Application Notes and Protocols for Mifepristone (RU-486) in Cell Culture Experiments
Disclaimer: This document is intended for research purposes only. Mifepristone (RU-486) is a potent compound and should be handled with appropriate safety precautions. The protocols provided herein are examples and may require optimization for specific cell lines and experimental conditions.
Introduction
Mifepristone, also known as RU-486, is a synthetic steroid with potent antagonistic effects on the progesterone and glucocorticoid receptors.[1][2][3] It is widely recognized for its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome.[2][4] In the context of cell culture research, mifepristone serves as a valuable tool for investigating the roles of progesterone and glucocorticoid signaling in various cellular processes, including proliferation, apoptosis, and differentiation. Furthermore, emerging research has highlighted its potential as an anti-cancer agent, demonstrating growth-inhibitory effects on various cancer cell lines.[5][6][7]
These application notes provide a comprehensive overview of the use of mifepristone in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its biological effects.
Mechanism of Action
Mifepristone primarily functions as a competitive antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] It binds to these intracellular receptors with high affinity, preventing the binding of their natural ligands, progesterone and cortisol, respectively.[1][4] This blockade inhibits the receptor-mediated gene transcription that is crucial for various physiological processes.[8]
In the context of cancer biology, the anti-proliferative effects of mifepristone are not solely dependent on PR expression.[6] Studies have shown that mifepristone can induce cell cycle arrest and apoptosis in cancer cells lacking PR.[6] This suggests that its mechanism of action may also involve off-target effects or modulation of other signaling pathways. For instance, mifepristone has been shown to inhibit the PI3K-Akt and MAPK signaling pathways and down-regulate the expression of cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).[5][7][9]
Signaling Pathway Diagram
Caption: Mifepristone's mechanism of action.
Quantitative Data
The effective concentration of mifepristone can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported IC50 values for growth inhibition in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEC-1-A | Endometrial Cancer | 16 µg/ml (~37 µM) | [10] |
| Ishikawa | Endometrial Cancer | 19 µg/ml (~44 µM) | [10] |
| SK-OV-3 | Ovarian Cancer | 6.25 | [5] |
| OV2008 | Ovarian Cancer | 6.91 | [5] |
| HeLa/MMC | Cervical Cancer | - |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow.
Preparation of Mifepristone Stock Solution
Mifepristone is soluble in ethanol.[11]
-
To prepare a 10 mM stock solution, dissolve 4.3 mg of mifepristone (MW: 429.6 g/mol ) in 1 mL of 100% ethanol.
-
Gently vortex to ensure complete dissolution.[11]
-
Store the stock solution at -20°C in a light-protected container.[11]
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final concentration of ethanol in the medium is less than 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
96-well cell culture plate
-
Complete cell culture medium
-
Mifepristone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of mifepristone in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the mifepristone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of ethanol as the highest mifepristone concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][14]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.[12][14]
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry.[15][16] It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[17]
Materials:
-
6-well cell culture plate
-
Complete cell culture medium
-
Mifepristone stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of mifepristone for the chosen duration.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a cell lysate.[18][19]
Materials:
-
6-well cell culture plate
-
Complete cell culture medium
-
Mifepristone stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[19]
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with mifepristone as described in the previous protocols.
-
Lyse the cells by adding ice-cold RIPA buffer to each well and scraping the cells.[19][20]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[20]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[21][22]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.[20]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18][21]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. droracle.ai [droracle.ai]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for MK-410
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-410 is a research compound identified as an analog of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). With the CAS number 40738-05-4 and a molecular formula of C₂₁H₂₃NO₃S, MK-410 is investigated for its anti-inflammatory properties. These application notes provide detailed protocols for the preparation of a stock solution of MK-410, along with information on its mechanism of action, stability, and storage.
Physicochemical and Biological Properties
A comprehensive understanding of the physicochemical and biological properties of MK-410 is essential for its effective use in research. The following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 40738-05-4 | [1] |
| Molecular Formula | C₂₁H₂₃NO₃S | [1] |
| Molecular Weight | 369.48 g/mol | Calculated |
| IUPAC Name | 2-(1-(4-(methylthio)benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Inferred from analog structure |
| Biological Activity | Anti-inflammatory agent; Indomethacin analog | |
| Mechanism of Action | Likely Cyclooxygenase (COX) inhibitor | Inferred from analog activity |
Preparation of MK-410 Stock Solution
Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. The following protocol outlines the recommended procedure for dissolving MK-410.
Materials
-
MK-410 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
100% Ethanol (200 proof), anhydrous
-
Sterile, polypropylene conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Recommended Solvents and Solubility
While specific quantitative solubility data for MK-410 is not widely published, based on the properties of its parent compound, indomethacin, and other analogs, the following solvents are recommended. It is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.
| Solvent | Anticipated Solubility | Notes |
| DMSO | High | Recommended as the primary solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent or for applications where DMSO is not suitable. |
| Aqueous Buffers (e.g., PBS) | Low | MK-410 is expected to have poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. |
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
-
Equilibrate MK-410 to Room Temperature: Before opening, allow the vial of MK-410 powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture onto the compound.
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of MK-410 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.695 mg of MK-410.
-
Transfer to a Sterile Tube: Transfer the weighed powder into a sterile polypropylene conical tube of an appropriate size.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols for NC410 in Preclinical Animal Studies
Disclaimer: Information for a therapeutic agent specifically named "MK 410" is not available in the public domain. It is highly likely that this is a typographical error. Based on available research, this document provides detailed information on NC410 , a novel immunotherapeutic agent, which may be the intended compound of interest. Another potential candidate is SKB410/MK-3120, which will be briefly discussed. Researchers should verify the identity of their compound before proceeding with any experimental work.
NC410: A LAIR-2 Fc Fusion Protein
NC410 is a dimeric LAIR-2 (Leukocyte-Associated Immunoglobulin-like Receptor-2) Fc fusion protein designed for cancer immunotherapy.[1][2] It acts as a decoy receptor to block the interaction between the inhibitory receptor LAIR-1, expressed on immune cells, and its ligand, collagen, which is often abundant in the tumor microenvironment.[1][3] By preventing this interaction, NC410 aims to overcome immune suppression and enhance anti-tumor immune responses.[1][3]
Mechanism of Action
The tumor microenvironment (TME) is often characterized by an abundance of extracellular matrix components, including collagen.[1] Immune cells, such as T cells and dendritic cells, express the inhibitory receptor LAIR-1, which binds to collagen.[3] This interaction transmits inhibitory signals within the immune cells, leading to a suppressed anti-tumor immune response.[1]
NC410 is a soluble protein that mimics LAIR-1's natural decoy, LAIR-2.[1] It binds to collagen with high avidity, thereby physically blocking the binding of LAIR-1 on immune cells to collagen within the TME.[1][3] This blockade of the LAIR-1 inhibitory pathway is intended to restore and enhance the activity of tumor-infiltrating immune cells, leading to a more effective anti-cancer response.[1][4] Preclinical studies have shown that NC410 can increase T cell expansion and effector function.[1][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of action for NC410.
Recommended Dosage of NC410 for Animal Studies
The following table summarizes the dosages of NC410 used in published preclinical animal studies. These dosages can serve as a starting point for designing new experiments. It is crucial to perform dose-escalation studies to determine the optimal dose for a specific animal model and tumor type.
| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Reference |
| Humanized NSG Mice | HT-29 Colorectal Cancer | Intraperitoneal (i.p.) | 10 mg/kg | Every 4 days for 4 doses, then every 7 days | [4] |
| Humanized NSG Mice | Xenogeneic-Graft-vs-Host Disease (xeno-GVHD) | Intravenous (i.v.) | 1 mg/kg and 10 mg/kg | Days 0 and 2 | [4] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Humanized Mouse Model
This protocol is adapted from a study evaluating NC410 in a humanized mouse model with HT-29 colorectal tumors.[4]
1. Animal Model:
-
NOD scid gamma (NSG) mice are used as they lack a functional immune system and can accept human cells.
2. Humanization:
-
On day 0, intravenously inject 2 x 10^7 total human peripheral blood mononuclear cells (PBMCs) into each NSG mouse to create a humanized mouse model (Hu-PBMC-NSG).
3. Tumor Implantation:
-
On day 1, subcutaneously inject 1 x 10^6 HT-29 human colorectal cancer cells mixed with Matrigel into the flank of each mouse.
4. Dosing:
-
Treatment Group: Administer NC410 at a dose of 10 mg/kg via intraperitoneal injection.
-
Control Group: Administer a relevant isotype control antibody at the same concentration and volume.
-
Dosing Schedule: Administer the treatment every 4 days for the first 4 doses, followed by dosing every 7 days until the study endpoint.
5. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include analysis of immune cell populations in the tumor and spleen.
6. Immune Profiling (Optional):
-
At the study endpoint, tumors and spleens can be harvested.
-
Tissues can be dissociated to single-cell suspensions for analysis of T cell populations (e.g., CD4+, CD8+) and their activation status by flow cytometry.
-
Soluble factors in the tumor microenvironment can be analyzed.
SKB410/MK-3120: A Nectin-4 Antibody-Drug Conjugate
Another potential compound of interest, given the "MK" designation, is SKB410/MK-3120 . This is an antibody-drug conjugate (ADC) that targets Nectin-4, a protein expressed on the surface of various cancer cells.[5][6][7]
-
Mechanism of Action: As an ADC, SKB410/MK-3120 is designed to selectively deliver a cytotoxic payload to cancer cells expressing Nectin-4. The antibody component binds to Nectin-4 on the tumor cell, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing cell death.
-
Preclinical Dosage Information: As of the current date, specific dosages used in preclinical animal studies for SKB410/MK-3120 are not publicly available. The compound is currently in early-phase clinical trials.[5][8][9][10] Information on preclinical efficacy and toxicology would likely be found in regulatory filings or future publications. For general guidance on ADC preclinical dosing, researchers can refer to literature on the preclinical to clinical translation of similar ADC therapies.[11]
Researchers interested in SKB410/MK-3120 should monitor scientific publications and presentations from the developing companies for more detailed preclinical data as it becomes available.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Cancer immunotherapy by NC410, a LAIR-2 Fc protein blocking human LAIR-collagen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKB410 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ESMO 2023 – Nectin-4 in focus | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. Merck shuffles the Kelun deck again | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. hkexnews.hk [hkexnews.hk]
- 9. ANNOUNCEMENT OF ANNUAL RESULTS FOR 2024 [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of IAP Antagonists in Molecular Biology Research
Introduction:
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that serve as endogenous regulators of apoptosis and cell survival.[1][2][3] The human IAP family includes members such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3] These proteins are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function.[3][4] IAPs, particularly XIAP, can directly bind to and inhibit caspases, the key effector proteases in the apoptotic cascade, thereby preventing programmed cell death.[1][2] Due to their critical role in suppressing apoptosis, IAPs are frequently overexpressed in various cancer cells, contributing to tumor progression and resistance to therapy.[5][6]
Small molecule antagonists of IAPs, often referred to as SMAC mimetics, have been developed to counteract the anti-apoptotic effects of IAPs. These molecules, such as birinapant, mimic the action of the endogenous mitochondrial protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI).[7] Upon apoptotic stimuli, SMAC/Diablo is released from the mitochondria into the cytosol, where it binds to IAPs, thereby neutralizing their inhibitory effect on caspases and promoting apoptosis.[3][8]
Mechanism of Action:
SMAC mimetics like birinapant function as antagonists of IAP proteins.[9][7] Birinapant is a bivalent SMAC mimetic that potently targets cIAP1 and, to a lesser extent, XIAP.[9][7][10] The primary mechanisms of action include:
-
Binding to IAPs: Birinapant binds with high affinity to the BIR domains of IAPs, particularly the BIR3 domain of cIAP1 and XIAP.[10] This binding competitively inhibits the interaction between IAPs and caspases.
-
Induction of cIAP1/2 Degradation: The binding of birinapant to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.[10]
-
Promotion of Apoptosis: The degradation of cIAPs and the antagonism of XIAP relieve the inhibition of caspases (such as caspase-3, -7, and -9), leading to the activation of the apoptotic cascade.[11] This can sensitize cancer cells to apoptosis induced by other stimuli.
-
Activation of NF-κB Pathway: The degradation of cIAPs can also lead to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway.[3]
Applications in Molecular Biology:
IAP antagonists are valuable tools in molecular biology for:
-
Studying Apoptosis Regulation: They allow for the specific interrogation of the role of IAPs in apoptotic signaling pathways.
-
Cancer Research: Investigating the potential of IAP inhibition to overcome resistance to chemotherapy and radiotherapy in cancer cells.[5]
-
Drug Development: Serving as lead compounds for the development of novel anti-cancer therapeutics.
-
Immunology Research: Exploring the role of IAPs in regulating immune responses.
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potencies of the representative IAP antagonist, birinapant.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Birinapant | cIAP1 | Cell-free binding | <1 | - | [9][7] |
| XIAP | Cell-free binding | 45 | - | [9][7] | |
| SUM190 cells | Cell viability | - | ~300 | [9] | |
| WM9 cells | Cell proliferation | - | 2.4 | [9] | |
| WTH202 cells (+TNF-α) | Cell growth | - | 1.8 | [9] | |
| WM793B cells (+TNF-α) | Cell growth | - | 2.5 | [9] | |
| WM1366 cells (+TNF-α) | Cell growth | - | 7.9 | [9] | |
| WM164 cells (+TNF-α) | Cell growth | - | 9 | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 Value by Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of an IAP antagonist using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
IAP antagonist (e.g., birinapant)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the IAP antagonist in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the IAP antagonist. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of IAP Degradation and Apoptosis Induction
This protocol is for detecting the degradation of cIAP1 and the induction of apoptotic markers (cleaved caspase-3 and cleaved PARP) following treatment with an IAP antagonist.
Materials:
-
Cells treated with IAP antagonist
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cIAP1, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein levels. Use β-actin or tubulin as a loading control.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis by differentiating between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with IAP antagonist
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Cell Washing: Wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Signaling pathway of IAP antagonists in promoting apoptosis.
Caption: General workflow for Western blot analysis.
References
- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 2. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. Facebook [cancer.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of MK-410 in Tissue: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of MK-410 in biological tissue samples.
Introduction
The accurate quantification of therapeutic compounds in tissue is a critical aspect of drug discovery and development, providing essential insights into pharmacokinetics, tissue distribution, and target engagement. This document provides detailed application notes and protocols for the analytical detection of MK-410, a novel therapeutic agent, in various tissue matrices. The methodologies described herein are designed to offer high sensitivity, specificity, and reproducibility for preclinical and clinical research.
The primary analytical techniques discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), widely considered the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. Additionally, principles of immunoassay-based methods are presented as a potential alternative or complementary approach.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of triple quadrupole mass spectrometry.[1][2][3]
Application Note:
This method is suitable for the quantitative analysis of MK-410 in various tissue homogenates, including but not limited to liver, tumor, spleen, and brain tissues. The protocol is optimized for high throughput and demonstrates excellent linearity, accuracy, and precision over a defined concentration range. A stable isotope-labeled internal standard (SIL-IS) of MK-410 is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[4]
Experimental Workflow:
The overall workflow for the LC-MS/MS analysis of MK-410 in tissue is depicted in the following diagram.
Detailed Experimental Protocol:
1. Tissue Sample Preparation and Homogenization:
-
Materials:
-
Frozen tissue samples (-80°C)
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead mill homogenizer with appropriate beads (e.g., zirconium oxide)
-
Calibrated analytical balance
-
-
Procedure:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 tissue weight to buffer volume ratio).
-
Add homogenization beads.
-
Homogenize the tissue using a bead mill homogenizer. Typical settings are 2-3 cycles of 30-60 seconds at a high speed, with cooling on ice between cycles to prevent degradation of the analyte.[5]
-
The resulting tissue homogenate should be uniform and stored on ice.
-
2. Protein Precipitation and Analyte Extraction:
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) spiking solution (MK-410-d4 or other stable isotope label in acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >10,000 x g
-
-
Procedure:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard spiking solution.
-
Add 3-4 volumes of ice-cold acetonitrile (e.g., 300-400 µL) to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
3. Supernatant Evaporation and Reconstitution:
-
Materials:
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
-
Procedure:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MK-410 from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for MK-410 and its internal standard must be determined through infusion and optimization experiments.
-
MK-410: Q1 (m/z) → Q3 (m/z)
-
MK-410-IS: Q1 (m/z) → Q3 (m/z)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Presentation: Quantitative Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of MK-410 in tissue.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/g of tissue |
| Lower Limit of Quantification (LLOQ) | 1 ng/g of tissue |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | <15% (<20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
II. Immunoassay-Based Methods
Immunoassays are bioanalytical methods that utilize the specificity of antibody-antigen binding to detect and quantify target molecules.[6][7] These methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be a viable alternative for high-throughput screening, although they may require more extensive development and validation to ensure specificity, especially concerning metabolites.[1]
Application Note:
A competitive ELISA could be developed for the quantification of MK-410 in tissue homogenates. This format is generally suitable for small molecules.[6] The assay would involve MK-410 immobilized on a microplate and a specific primary antibody. The amount of antibody binding to the plate is inversely proportional to the concentration of MK-410 in the sample.
Signaling Pathway of a Competitive ELISA:
Detailed Experimental Protocol (General Outline):
1. Plate Coating:
-
Coat a 96-well microplate with an MK-410-protein conjugate (e.g., MK-410-BSA) in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
2. Competitive Binding:
-
Prepare standards and tissue homogenate samples.
-
In a separate plate or tubes, pre-incubate the standards/samples with a limited amount of anti-MK-410 primary antibody.
-
Transfer the pre-incubated mixture to the coated and blocked 96-well plate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate thoroughly.
3. Detection:
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated anti-IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the MK-410 standards.
-
The concentration of MK-410 in the samples is inversely proportional to the signal.
-
Calculate the concentration of MK-410 in the unknown samples by interpolating their absorbance values from the standard curve.
Data Presentation: Hypothetical Immunoassay Performance
| Parameter | Expected Result |
| Assay Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Specificity | To be determined through cross-reactivity studies |
| Precision (%CV) | <20% |
Conclusion
The choice of analytical method for the detection of MK-410 in tissue will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the stage of drug development. The LC-MS/MS method described provides a robust and highly selective approach for the accurate quantification of MK-410. While immunoassays can offer high throughput, they require careful development and validation to ensure specificity. The protocols and data presented here serve as a comprehensive guide for establishing reliable and reproducible analytical methods for MK-410 in tissue matrices.
References
- 1. SKB410 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. gun.deals [gun.deals]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Maken MK-410 Slideout Cash Drawer - IOResource [ioresource.com]
- 5. merlio.com [merlio.com]
- 6. infinityepos.com [infinityepos.com]
- 7. cdn.shocho.co [cdn.shocho.co]
Application Notes and Protocols for MK 410: A Review of Available Information
Initial Assessment: A comprehensive search of publicly available scientific literature and databases has been conducted to gather information regarding the compound "MK 410" for its potential role in inducing any specific biological process. The search aimed to identify its mechanism of action, relevant signaling pathways, and established experimental protocols.
Findings: The search for "this compound" as a biological compound did not yield any relevant results within the scientific domain. The designation "this compound" is predominantly associated with a commercially available night vision riflescope, the ATN Aries this compound Spartan[1][2][3][4][5]. There is no indication in the available literature of a therapeutic agent, research chemical, or biological modulator with this name.
Further inquiries using variations of the term did not lead to any pertinent information regarding a substance used in biological or medical research. It is possible that "this compound" may be an internal, non-public designation for a compound, or that the name is incorrect.
Recommendation: We advise researchers, scientists, and drug development professionals to verify the name and any alternative designations of the compound of interest. Accurate identification is the crucial first step for accessing relevant scientific data and protocols. Should a corrected name be provided, a renewed search can be initiated to generate the requested detailed scientific content.
References
Application Notes and Protocols for the Administration of a Novel Kinase Inhibitor in Murine Models
For research use only.
Introduction
These application notes provide a comprehensive, step-by-step guide for the administration of a novel kinase inhibitor, herein referred to as Compound-X, to murine models for preclinical research. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below cover various aspects of in vivo studies, including preparation of the dosing solution, administration routes, and pharmacokinetic analysis. Adherence to these guidelines is crucial for ensuring experimental reproducibility and animal welfare.
Compound Information
| Compound Name | Target | Formulation | Storage |
| Compound-X | Kinase Y | Provided as a powder | Store at -20°C, protect from light |
Experimental Protocols
Preparation of Dosing Solution
A critical step for in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility and stability.
Materials:
-
Compound-X powder
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of Compound-X and vehicle based on the desired final concentration and the number of animals to be dosed.
-
In a sterile microcentrifuge tube, dissolve the weighed Compound-X powder in the appropriate volume of the vehicle.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the dosing solution fresh on the day of the experiment.
Animal Handling and Restraint
Proper animal handling and restraint are essential for accurate drug administration and to minimize stress and injury to the mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Administration Routes
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound.
This is a common route for systemic drug delivery.
Materials:
-
Dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Protocol:
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse to a slight head-down position.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-40° angle.[1]
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
This method is used for direct administration into the stomach.
Materials:
-
Dosing solution
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge)
-
Sterile syringes (1 mL)
Protocol:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the dosing solution slowly.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress.
This route provides direct entry into the systemic circulation.
Materials:
-
Dosing solution
-
Sterile syringes (0.5 mL or 1 mL)
-
Sterile needles (27-30 gauge)
-
Restraining device for tail vein injection
-
Heat lamp or warming pad
Protocol:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.[2]
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the dosing solution. The vein should blanch if the injection is successful.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Pharmacokinetic Study
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound-X.
Experimental Design
| Parameter | Description |
| Animal Strain | CD-1 mice |
| Number of Animals | 3-5 mice per time point |
| Administration Route | IV and PO |
| Dosage | 5 mg/kg (IV), 20 mg/kg (PO) |
| Time Points (post-dose) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Sample Collection | Blood (via submandibular or saphenous vein) |
Blood Collection Protocol
Materials:
-
Lancets or needles (for vein puncture)
-
Microcentrifuge tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
Protocol:
-
At the designated time points, collect approximately 50-100 µL of blood from the submandibular or saphenous vein.
-
Place the blood sample into a pre-chilled microcentrifuge tube containing an anticoagulant.
-
Gently invert the tube to mix.
-
Keep the samples on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
Data Analysis
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound-X at each time point. Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO administration) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Western Blot Analysis of Hedgehog Signaling Pathway Modulation by MK-4101
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4101 is a potent, orally bioavailable antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is a known driver in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma.[1] MK-4101 exerts its anti-tumor effects by inhibiting the Hh pathway, leading to a downstream reduction in the expression of target genes that regulate cell proliferation, survival, and differentiation. This document provides a detailed protocol for utilizing Western blot to assess the pharmacodynamic effects of MK-4101 on key proteins within the Hedgehog signaling cascade in cancer cell lines.
Principle
Western blotting is a widely used immunoassay to detect and quantify specific proteins in a complex biological sample. This protocol outlines the immunodetection of key Hh pathway proteins, such as Smoothened (SMO), Suppressor of fused homolog (SUFU), and the Gli family of transcription factors (Gli1, Gli2, and Gli3), following treatment of cancer cells with MK-4101. A reduction in the expression levels of Gli1 and other downstream targets is an indicator of successful pathway inhibition by MK-4101.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment designed to measure the effect of MK-4101 on Hedgehog pathway proteins in a medulloblastoma cell line.
Table 1: Effect of MK-4101 on Hedgehog Signaling Protein Expression
| Treatment Group | SMO (Relative Density) | SUFU (Relative Density) | Gli1 (Relative Density) | Gli2 (Relative Density) | Gli3 (Relative Density) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.15 | 1.00 ± 0.09 | 1.00 ± 0.12 |
| MK-4101 (10 nM) | 0.95 ± 0.07 | 1.05 ± 0.10 | 0.45 ± 0.06 | 0.78 ± 0.08 | 0.85 ± 0.10 |
| MK-4101 (50 nM) | 0.92 ± 0.09 | 1.10 ± 0.12 | 0.15 ± 0.04 | 0.55 ± 0.07 | 0.68 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Cell Culture and MK-4101 Treatment
-
Cell Seeding: Plate medulloblastoma cells (e.g., Daoy or UW228) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, replace the medium with fresh medium containing either vehicle (e.g., 0.1% DMSO) or the desired concentrations of MK-4101 (e.g., 10 nM and 50 nM).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blot Protocol
-
Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SMO, SUFU, Gli1, Gli2, Gli3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Hedgehog Signaling Pathway and the inhibitory action of MK-4101 on SMO.
Caption: Experimental workflow for Western blot analysis after MK-4101 treatment.
References
Troubleshooting & Optimization
How to improve MK 410 solubility in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of the research compound MK-410, with a focus on addressing challenges related to its solubility in aqueous solutions. The information is intended to assist researchers in designing and executing experiments with greater accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is MK-410 and what is its primary mechanism of action?
A1: MK-410 is a research compound identified as 2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid, sodium salt[1]. Published research indicates its activity as an inhibitor of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins[2][3]. Additionally, a closely related compound, MK-4101, is a potent inhibitor of the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in various cancers[4]. Given the similarity in nomenclature, it is possible that MK-410 also functions within this pathway. Researchers should verify the specific target of their particular batch of MK-410.
Q2: What are the known solubility properties of MK-410?
A2: While specific quantitative solubility data for MK-410 in various solvents is not widely published, based on its chemical structure and information available for similar small molecule inhibitors, it is expected to have low aqueous solubility. A related compound, MK-4101, is reported to be insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol[4]. Therefore, it is highly recommended to use an organic solvent to prepare a stock solution of MK-410.
Q3: What is the recommended solvent for preparing a stock solution of MK-410?
A3: For most in vitro cell-based assays, high-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of MK-410. DMSO is a powerful solvent for many organic compounds and is miscible with water and cell culture media at the low final concentrations typically used in experiments[5].
Q4: I am observing precipitation when I dilute my MK-410 DMSO stock solution into my aqueous experimental buffer or cell culture medium. What is causing this and how can I prevent it?
A4: This phenomenon, often termed "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds. It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower. The sudden change in solvent polarity causes the compound to crash out of solution.
To prevent this, a stepwise dilution approach is recommended. Instead of a single large dilution, perform serial dilutions of your DMSO stock into your aqueous buffer or media. It is also crucial to add the stock solution to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing, which helps to avoid localized high concentrations of the compound that can trigger precipitation.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines to avoid cytotoxicity[5]. It is always best practice to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your experimental samples, to account for any effects of the solvent on the cells.
Troubleshooting Guide: Improving MK-410 Solubility
This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered with MK-410 during experimental procedures.
Issue 1: MK-410 powder is not dissolving in the initial solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Ensure the calculated volume of DMSO is correct for the desired stock solution concentration. | The powder should dissolve completely. |
| Compound Aggregation | Vigorously vortex the solution for 1-2 minutes. If particles persist, sonicate the solution in a water bath for 5-10 minutes. | Mechanical agitation will break up compound aggregates, leading to a clear solution. |
| Low Temperature | Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound. | Increased temperature can enhance the dissolution rate. |
| Moisture in DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is highly hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds. | Anhydrous DMSO will provide the optimal non-polar environment for dissolving MK-410. |
Issue 2: Precipitate forms after diluting the MK-410 stock solution into aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | Perform a stepwise serial dilution. Instead of a single dilution, create intermediate dilutions in your aqueous buffer. Also, add the stock solution dropwise to the aqueous medium while vortexing. | Gradual dilution and rapid mixing prevent the compound from precipitating out of solution. |
| Concentration Exceeds Aqueous Solubility Limit | Re-evaluate the final desired concentration of MK-410. It may be necessary to work at a lower concentration that is within the compound's aqueous solubility limit. | The working solution remains clear and free of precipitate. |
| pH-Dependent Solubility | The solubility of some compounds is dependent on the pH of the solution. You can try adjusting the pH of your buffer slightly, ensuring it remains within a physiologically acceptable range for your cells. | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form. |
| Interaction with Media Components | The proteins in serum-containing media can sometimes help to keep hydrophobic compounds in solution. If using serum-free media, consider adding a small amount of bovine serum albumin (BSA) as a carrier protein. | Serum proteins can bind to the compound and increase its apparent solubility. |
Quantitative Data Summary
The following table provides solubility information for a related compound, MK-4101, which can be used as a general guideline for MK-410. Researchers should determine the empirical solubility of their specific batch of MK-410.
| Solvent | Solubility of MK-4101 |
| DMSO | 98 mg/mL |
| Ethanol | 98 mg/mL |
| Water | Insoluble |
| Data for MK-4101 obtained from a commercial supplier[4]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MK-410 Stock Solution in DMSO
-
Materials:
-
MK-410 powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of MK-410 required to make the desired volume of a 10 mM stock solution. The molecular weight of MK-410 is approximately 493.47 g/mol [4].
-
Carefully weigh the calculated amount of MK-410 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any remaining particulate matter. If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM MK-410 Working Solution in Cell Culture Media
-
Materials:
-
10 mM MK-410 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure (Stepwise Dilution):
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to create a 100 µM intermediate solution. Vortex immediately.
-
Prepare the final 10 µM working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media. Vortex immediately.
-
This two-step dilution process ensures the final DMSO concentration is low (0.1% in this example) and minimizes the risk of precipitation.
-
Use the working solution immediately or store it at 4°C for a short period, though fresh preparation is always recommended.
-
Visualizations
Caption: Workflow for preparing MK-410 stock and working solutions.
Caption: Inhibition of the Hedgehog signaling pathway by MK-4101.
References
- 1. ChemFOnt: Showing chemical card for 2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid (CFc000234300) [b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
MK 410 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of the hypothetical small molecule inhibitor, MK-410.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MK-410 instability in experimental assays?
A1: The instability of small molecule inhibitors like MK-410 in assays is often due to chemical degradation and poor solubility. Environmental factors such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[1] For compounds with particular chemical groups like esters or lactones, susceptibility to hydrolysis increases, especially at non-neutral pH.[2] Additionally, poor solubility in assay buffers may lead to the precipitation of the compound, which lowers its effective concentration and can result in inaccurate experimental data.[1]
Q2: How does the choice of solvent impact the stability of MK-410?
A2: The solvent is a critical factor for both the solubility and stability of MK-410. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving small molecules; however, its concentration in the final assay medium should be minimized (typically below 0.5%) to prevent cellular toxicity.[1] It is also important to be aware that residual moisture in DMSO can cause compound degradation, particularly during freeze-thaw cycles.[1]
Q3: Can components of the cell culture medium affect MK-410's stability?
A3: Yes, components within the cell culture medium can impact the stability of MK-410. Serum proteins, for instance, may non-specifically bind to the compound, thereby reducing its effective concentration.[3] Additives or high salt concentrations in the buffer can also influence the compound's solubility and stability. It is advisable to evaluate the stability of MK-410 directly within the final assay buffer to account for these potential interactions.[3]
Q4: What are the recommended storage conditions for MK-410 stock solutions?
A4: To ensure stability, MK-410 stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or colder. It is best practice to use freshly prepared solutions or those stored for no longer than one month.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
Troubleshooting Guide
Issue 1: Inconsistent results or a decrease in MK-410 activity over time in a cell-based assay.
-
Possible Cause 1: Degradation in Aqueous Medium. MK-410 may be unstable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).[1]
-
Solution: Perform a stability assessment in a simpler buffer system, such as PBS, at 37°C to determine its inherent aqueous stability.[3]
-
-
Possible Cause 2: Cellular Metabolism. The cells may be metabolizing MK-410 into an inactive form.[1]
-
Solution: Analyze cell lysates to measure the extent of cellular uptake and metabolism.
-
-
Possible Cause 3: Adsorption to Plasticware. The compound may be adsorbing to the surfaces of cell culture plates or pipette tips, which would reduce its effective concentration.[1]
-
Solution: Utilize low-protein-binding plasticware and include a control group without cells to evaluate non-specific binding.[3]
-
Issue 2: Rapid degradation of MK-410 is observed in the cell culture medium.
-
Possible Cause 1: Inherent Instability. The compound may be inherently unstable in aqueous solutions at 37°C.[3]
-
Solution: Test the stability of MK-410 in different types of cell culture media to identify if specific components are causing a reaction.[3]
-
-
Possible Cause 2: pH Sensitivity. The pH of the medium may be affecting the stability of the compound.[3]
-
Solution: Ensure the pH of the media remains stable throughout the duration of the experiment.[3]
-
-
Possible Cause 3: Reaction with Media Components. Certain components in the media, such as amino acids or vitamins, could be reacting with MK-410.[3]
-
Solution: Assess stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect on compounds.[3]
-
Data Presentation
Table 1: Stability of MK-410 in Various Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| DMSO | 100 | 99.5 | 0.5% |
| Ethanol | 100 | 95.2 | 4.8% |
| PBS (pH 7.4) | 100 | 85.1 | 14.9% |
| Cell Culture Media + 10% FBS | 100 | 90.3 | 9.7% |
Table 2: Forced Degradation Studies of MK-410
Forced degradation studies are essential for understanding the stability profile of a drug substance.[4]
| Condition | Stressor | Time | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24h | 15.6% | MK-410-H1 |
| Base Hydrolysis | 0.1 M NaOH | 24h | 45.2% | MK-410-B1, MK-410-B2 |
| Oxidation | 3% H₂O₂ | 24h | 22.8% | MK-410-O1 |
| Thermal | 60°C | 48h | 8.5% | MK-410-T1 |
| Photolytic | UV Light (254 nm) | 24h | 35.1% | MK-410-P1, MK-410-P2 |
Experimental Protocols
Protocol 1: Assessing MK-410 Stability in Cell Culture Media
-
Preparation: Prepare a 10 mM stock solution of MK-410 in anhydrous DMSO.
-
Incubation: Spike the MK-410 stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM. Also, prepare a control sample in PBS.
-
Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) during incubation at 37°C.
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Sample Processing: Immediately stop the degradation process by adding acetonitrile to the collected samples to precipitate proteins. Centrifuge to clarify the supernatant.
-
Analysis: Analyze the concentration of the remaining MK-410 in the supernatant using a validated HPLC-MS method.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
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Mobile Phase A: Water with 0.1% formic acid.[3]
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Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
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Gradient: A suitable gradient, for instance, 5% to 95% B over 5 minutes, to separate the analyte from media components.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing MK-410 stability.
Caption: Troubleshooting inconsistent MK-410 activity.
Caption: Potential degradation pathways of MK-410.
References
Technical Support Center: MK-410 Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization challenges with the investigational compound MK-410.
Troubleshooting Crystallization Problems
This section provides solutions to common issues that may arise during the crystallization of MK-410.
Question: My MK-410 is not crystallizing from solution, what should I do?
Answer: Failure to crystallize is often due to suboptimal supersaturation or nucleation conditions. Here are several steps to induce crystallization:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. Microscopic scratches can serve as nucleation sites.[1]
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Seeding: If available, add a single, small crystal of MK-410 to the solution to act as a template for crystal growth.[1][2]
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Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly to increase the concentration of MK-410.[1]
-
-
Optimize Cooling:
Question: MK-410 is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound precipitates as a liquid phase. This can be caused by high impurity levels, a solvent in which the compound is too soluble, or cooling the solution too quickly.[1][4]
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Re-dissolve and Adjust Solvent: Gently heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level and then cool slowly.[1][4]
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Change Solvent System: Consider using a different solvent or a co-solvent system. The ideal solvent is one in which MK-410 has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2][5]
-
Purification: The presence of impurities can significantly impact crystallization.[6] Consider an additional purification step for your material.
Question: The crystallization of MK-410 is happening too rapidly, resulting in small or impure crystals. How can I slow it down?
Answer: Rapid crystallization, or "crashing out," often traps impurities and leads to the formation of small, poorly defined crystals.[1][7] To promote the growth of larger, purer crystals, the rate of crystallization needs to be controlled.
-
Increase Solvent Volume: Add a slight excess of the solvent (5-10%) after dissolving the compound to ensure it remains in solution for a longer period during cooling.[1][3]
-
Slower Cooling Rate: A slower cooling process allows for more orderly crystal lattice formation.[5] Insulate the crystallization vessel to slow down heat loss.
-
Solvent System Modification: Employing a co-solvent system can sometimes modulate the solubility and lead to more controlled crystal growth.
Question: The yield of my MK-410 crystals is very low. What are the potential causes and solutions?
Answer: A low yield can be attributed to several factors, including the use of excessive solvent or incomplete precipitation.[1][3]
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Reduce Solvent Volume: If too much solvent was used, a significant portion of the compound may remain in the mother liquor.[3] The volume of the solvent can be reduced by careful evaporation.[4]
-
Ensure Complete Cooling: Make sure the solution has been allowed to cool for a sufficient amount of time, potentially in an ice bath, to maximize the precipitation of the product.[1]
-
Check Mother Liquor: To confirm if a significant amount of product remains dissolved, take a small sample of the mother liquor and evaporate it to see if a solid residue forms.[3]
Frequently Asked Questions (FAQs)
What are the ideal solvent properties for crystallizing MK-410?
The ideal solvent should exhibit a steep solubility curve for MK-410, meaning it should have high solubility at high temperatures and low solubility at low temperatures. A summary of solvent properties to consider is provided in the table below.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many organic compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a good alternative. |
| Acetone | 56 | Polar Aprotic | Lower boiling point, useful for faster evaporation if needed. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent for a range of polarities. |
| Toluene | 111 | Non-Polar | Can be used for less polar compounds or in co-solvent systems. |
| Heptane | 98 | Non-Polar | Often used as an anti-solvent with more polar solvents. |
How do impurities affect the crystallization of MK-410?
Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[6] They can also lead to the formation of oils or amorphous solids instead of crystalline material.[8] It is crucial to start with a pure sample for successful crystallization.
What is the role of seeding in the crystallization of MK-410?
Seeding involves adding a small, high-quality crystal of the desired compound to a supersaturated solution.[1][2] This seed crystal acts as a template, promoting the growth of crystals with the desired polymorph and morphology.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of MK-410
-
Dissolution: In a suitable flask, add the crude MK-410 solid. Add the chosen solvent (e.g., isopropanol) portion-wise while gently heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To achieve a slower cooling rate, the flask can be placed in an insulated container.[1]
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Crystal Formation: Once the solution has reached room temperature, if crystal formation is not sufficient, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Hypothetical signaling pathway inhibited by MK-410.
References
- 1. benchchem.com [benchchem.com]
- 2. filter-dryer.com [filter-dryer.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. syrris.com [syrris.com]
- 7. achievechem.com [achievechem.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental artifacts with MK 410
Welcome to the technical support center for MK-4101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of MK-4101, a potent inhibitor of the Hedgehog signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MK-4101 and what is its primary mechanism of action?
MK-4101 is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Its primary mechanism of action is the antagonism of the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[2][3] By binding to SMO, MK-4101 prevents the downstream activation of the GLI family of transcription factors, leading to the suppression of Hh target gene expression.[5][6] This inhibition of the Hh pathway can induce cell cycle arrest and apoptosis in cancer cells where the pathway is aberrantly activated.[1][2]
Q2: In which cancer types has MK-4101 shown preclinical efficacy?
MK-4101 has demonstrated robust anti-tumor activity in preclinical models of medulloblastoma and basal cell carcinoma (BCC), two cancers frequently driven by aberrant Hedgehog signaling.[1][5]
Q3: What are the recommended solvents and storage conditions for MK-4101?
MK-4101 is soluble in DMSO and ethanol.[4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q4: What are the known IC50 values for MK-4101?
The half-maximal inhibitory concentration (IC50) of MK-4101 varies depending on the cell line and assay used. A summary of reported IC50 values is provided in the table below.
Quantitative Data Summary
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 | 293 cells expressing human SMO | 1.1 µM | [1][2] |
| IC50 | Gli_Luc reporter mouse cell line | 1.5 µM | [1][2] |
| IC50 | KYSE180 esophageal cancer cells | 1.0 µM | [1][2] |
| IC50 | Medulloblastoma cells (from Ptch1+/- mice) | 0.3 µM | [2] |
Troubleshooting Guides
This section addresses common experimental issues that may arise when working with MK-4101 and other Hedgehog pathway inhibitors.
Issue 1: No or weak inhibition of Hedgehog pathway activity observed.
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Possible Cause 1: Cell line is not dependent on the Hedgehog pathway.
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Troubleshooting Step: Confirm that your cell line has an active Hedgehog pathway. This can be done by treating with a known Hh pathway agonist, such as Sonic Hedgehog (Shh) ligand or a Smoothened agonist (SAG), and measuring the expression of GLI1, a downstream target.
-
-
Possible Cause 2: Incorrect dosage of MK-4101.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of MK-4101 for your specific cell line and assay.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Step: Resistance to SMO inhibitors can arise from mutations in the SMO gene that prevent drug binding, loss-of-function mutations in the negative regulator SUFU, or amplification of the GLI2 gene.[7] Consider sequencing these genes in your resistant cell line. If resistance is suspected, you may need to consider inhibitors that target the pathway downstream of SMO, such as GLI antagonists (e.g., GANT61).[7]
-
Issue 2: High background signal in GLI-reporter assays.
-
Possible Cause 1: "Leaky" reporter construct.
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Troubleshooting Step: Test your reporter construct in a cell line known to have no Hedgehog pathway activity to ensure that the reporter is only activated in the presence of Hh signaling.[7]
-
-
Possible Cause 2: Non-canonical (SMO-independent) GLI activation.
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Possible Cause 3: Suboptimal transfection efficiency.
-
Troubleshooting Step: Optimize your transfection protocol to ensure consistent and high expression of the reporter construct.
-
Issue 3: In vivo experiments show unexpected toxicity or lack of efficacy.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: While MK-4101 is a potent SMO inhibitor, off-target effects can occur. Common side effects observed with Hedgehog pathway inhibitors in clinical settings include muscle spasms, hair loss (alopecia), and taste disturbances (dysgeusia).[8] These are thought to be on-target effects due to the role of Hh signaling in normal tissues.[8][9] Monitor for these effects in your animal models.
-
-
Possible Cause 2: Poor bioavailability or incorrect formulation.
-
Troubleshooting Step: For oral administration in mice, MK-4101 can be formulated as a homogeneous suspension in CMC-Na.[4] Ensure proper formulation and administration to achieve desired plasma concentrations.
-
-
Possible Cause 3: Tumor microenvironment factors.
-
Troubleshooting Step: The tumor microenvironment can influence the response to Hedgehog inhibitors. Consider the interplay with other signaling pathways, such as IGF and Wnt, which have been shown to be deregulated by MK-4101.[5]
-
Experimental Protocols
Cell-Based Assay for Hedgehog Pathway Inhibition
This protocol describes a general workflow for assessing the inhibitory effect of MK-4101 on the Hedgehog pathway using a GLI-luciferase reporter assay.
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Cell Seeding: Seed cells (e.g., Shh-LIGHT2 cells, which have a Gli-responsive luciferase reporter) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
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Compound Treatment: The following day, treat the cells with a serial dilution of MK-4101. Include a vehicle control (e.g., DMSO) and a positive control for pathway activation (e.g., a SMO agonist like SAG).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
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Luciferase Assay: Following incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for cytotoxic effects. Plot the normalized luciferase activity against the log of the MK-4101 concentration to determine the IC50 value.
Western Blot for GLI1 Expression
This protocol outlines the steps to measure the protein levels of GLI1, a key downstream target of the Hedgehog pathway, following treatment with MK-4101.
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Cell Lysis: Plate and treat cells with MK-4101 as you would for a cell-based assay. After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLI1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the GLI1 signal to the loading control to determine the relative change in protein expression.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of MK-4101 on SMO.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using targeted molecular inhibitors. While the query specified MK-4101, it is important to clarify that publicly available scientific literature identifies MK-4101 as a potent antagonist of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2][3] Its anti-tumor activity is primarily associated with the inhibition of this pathway.[1][3]
The nature of the request, focusing on mitigating off-target effects in the context of gene expression and chromatin, strongly aligns with challenges commonly faced when working with inhibitors of the Bromodomain and Extra-Terminal (BET) protein family (e.g., BRD2, BRD3, BRD4).[4][5] Therefore, this guide will use a well-characterized pan-BET inhibitor as a representative example to address the core requirements of the prompt. The principles and protocols described here are broadly applicable for validating on-target activity and identifying off-target effects for various selective inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype that is inconsistent with the known function of BET proteins. What are the possible causes?
A1: This is a common challenge in preclinical research. The unexpected phenotype could arise from several factors:
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Off-Target Effects: At higher concentrations, the inhibitor may bind to other proteins or bromodomains with lower affinity, leading to unintended biological consequences.[6][7]
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Cell-Line Specificity: The genetic and epigenetic landscape of your specific cell model may lead to unique dependencies or responses not observed in other systems.[6]
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On-Target, but Novel Biology: The inhibitor might be revealing a previously unknown function of the intended BET protein target in your experimental context.
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Experimental Artifacts: Issues with compound stability, solubility, or other experimental variables could be influencing the results.
Q2: What is the first step to confirm that my inhibitor is engaging its intended target in my cells?
A2: Direct target engagement validation is critical. This confirms that the molecule is entering the cell and physically binding to the protein of interest. The Cellular Thermal Shift Assay (CETSA) is a widely used method for this purpose.[8] The principle is that a ligand-bound protein is stabilized and will denature and precipitate at a higher temperature than the unbound protein. An increase in the melting temperature of your target protein in inhibitor-treated cells versus vehicle-treated cells indicates target engagement.[8]
Q3: How can I distinguish between on-target and off-target effects?
A3: A multi-pronged approach is necessary:
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Dose-Response Correlation: On-target effects should correlate with the IC50 or binding affinity of the inhibitor for the target. Off-target effects often appear only at higher concentrations. Perform experiments across a range of concentrations.[6]
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Use of Control Compounds: If available, use a structurally related but inactive enantiomer or control compound. An effect observed with the active compound but not the inactive one is more likely to be on-target.[6]
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein (e.g., BRD4). If the phenotype of genetic knockdown recapitulates the phenotype of the inhibitor, it strongly suggests the effect is on-target.[9]
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Rescue Experiments: In a system where the target protein has been knocked out or knocked down, re-introducing a version of the protein that is resistant to the inhibitor should "rescue" the phenotype if it was on-target.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes Observed in RNA-seq Data
Problem: You've treated your cells with a BET inhibitor, and while the expected downregulation of MYC is observed, RNA-sequencing reveals significant changes in pathways not typically associated with BET protein function.
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-4101, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
MK 410 not showing expected results in [cell line]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using MK 410 and not observing the expected results in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[1][][3] It binds to a specific pocket on the MEK1/2 enzymes outside of the ATP-binding site.[1][] This binding locks MEK1/2 into a catalytically inactive conformation, which in turn prevents the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[4] By inhibiting the MAPK/ERK signaling pathway, this compound can lead to decreased cell proliferation and the induction of apoptosis in cancer cells with activating mutations in upstream components like BRAF or RAS.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell model. A good starting range for many cancer cell lines is between 10 nM and 1 µM.
Q3: How should I prepare and store this compound for in vitro use?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For cell-based assays, the DMSO stock should be diluted in cell culture medium to the final desired concentration immediately before use. Ensure that the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.1%).
Q4: What are the known mechanisms of resistance to MEK inhibitors like this compound?
A4: Resistance to MEK inhibitors can occur through several mechanisms, including:
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Mutations in the MEK1/2 allosteric binding pocket: These mutations can prevent this compound from binding effectively.[5]
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Amplification of the upstream oncogenic driver: Increased levels of mutated BRAF or KRAS can lead to a stronger signal that overcomes the inhibition.[6]
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Activation of bypass pathways: Cells can activate alternative survival pathways, such as the PI3K/Akt pathway, to circumvent the blocked MAPK pathway.
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Feedback reactivation of the MAPK pathway: Inhibition of MEK can sometimes lead to a feedback loop that results in the reactivation of upstream kinases like RAF.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
Problem 1: No or low inhibition of ERK phosphorylation (pERK).
| Possible Cause | Recommended Solution |
| This compound degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. |
| Suboptimal concentration | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the effective concentration range for your specific cell line. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to identify the optimal incubation time for maximal pERK inhibition. |
| High cell confluence | High cell density can sometimes alter signaling pathways and reduce drug sensitivity. Ensure consistent and appropriate cell seeding density for all experiments. |
Problem 2: Paradoxical increase in pERK levels.
| Possible Cause | Recommended Solution |
| Feedback reactivation | Inhibition of MEK can trigger a rapid feedback loop that reactivates upstream kinases like RAF.[1] Analyze pERK levels at earlier time points (e.g., 15, 30, 60 minutes) to capture the initial inhibition before the feedback response. |
| Cell line-specific effects | Some cell lines may have unique signaling dynamics that lead to this paradoxical effect. Consider co-treatment with a RAF inhibitor to block the upstream reactivation. |
Problem 3: Inhibition of pERK is observed, but there is no effect on cell viability.
| Possible Cause | Recommended Solution |
| Cell line resistance | The cell line may have intrinsic or acquired resistance mechanisms. Investigate potential bypass pathways (e.g., PI3K/Akt) by performing Western blot analysis for key proteins in those pathways. |
| Drug efflux | The cells may be actively pumping out this compound through efflux pumps like P-gp/BCRP. Test for the expression of these transporters in your cell line. Consider co-treatment with an inhibitor of these pumps to see if it sensitizes the cells to this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a cell culture medium. The concentration range should typically span from 0.1 nM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 72 hours for a cell proliferation assay).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
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Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is a frequent challenge that can arise from several factors. A primary cause is the low aqueous solubility of many small molecule compounds.[1] These compounds are often dissolved in an organic solvent, like dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, a phenomenon known as "solvent shock".[2]
Other contributing factors include:
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High Final Concentration: The intended experimental concentration of the compound may simply exceed its solubility limit in the media.[2]
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Temperature Effects: The solubility of some compounds is temperature-dependent. Adding a compound to cold media can decrease its solubility.[2] Conversely, some compounds may be less stable and precipitate out over time at the incubation temperature of 37°C.[3]
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Media Composition: Interactions with components in the culture medium, such as salts, proteins, and amino acids, can lead to the formation of insoluble complexes.[2][4] The presence of serum can sometimes aid solubility as proteins like albumin can bind to the compound, keeping it in solution.[1]
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pH Shifts: Changes in the pH of the medium, which can occur as cells metabolize and produce waste products, can affect the solubility of pH-sensitive compounds.[1]
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Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, potentially pushing the compound concentration beyond its solubility limit.[1][5]
Q2: My compound, dissolved in DMSO, precipitates when I add it to the media. What can I do to prevent this?
A2: This is a classic example of solvent shock. Here are several strategies to mitigate this issue:
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Optimize the Dilution Process: Instead of a single, large dilution, employ a stepwise or serial dilution. This can be done by first creating an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.[2] A key technique is to add the compound stock solution drop-wise into the vortex of the swirling or vortexing culture medium.[3][6] This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[1]
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Adjust the Final Solvent Concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[1] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[1] It is crucial to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[1]
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Pre-warm the Media: Always use media that has been pre-warmed to 37°C before adding your compound.[2]
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Reduce the Final Compound Concentration: If experimentally feasible, lowering the final concentration of the compound is a straightforward way to avoid exceeding its solubility limit.[6]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[6] It is important to use high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.[2] If your compound is not soluble in DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with your specific cell line and assay must be verified.[7]
Q4: Can I filter out the precipitate from my media?
A4: Filtering out the precipitate is generally not recommended. The act of filtering removes the precipitated compound, which means the actual concentration of the compound in your experiment will be lower than intended and also unknown.[1] This will lead to inaccurate and unreliable experimental results. It is always better to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]
Troubleshooting Guide
If you observe precipitation in your media, use the following guide to identify the potential cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding compound stock to media. | Solvent Shock / High Concentration: The compound is rapidly coming out of solution due to the change in solvent polarity or because the final concentration exceeds its solubility limit.[2] | 1. Use a pre-warmed (37°C) medium.[2]2. Add the stock solution drop-wise while gently vortexing or swirling the medium.[3][6]3. Perform a serial dilution.[2]4. Decrease the final concentration of the compound if possible.[6]5. Increase the final DMSO concentration (while staying within the tolerable limit for your cells, typically ≤ 0.5%).[1] |
| Precipitate forms over time in the incubator. | Temperature Instability or Media Interaction: The compound may be less soluble at 37°C or is slowly interacting with media components to form insoluble complexes.[2][3] | 1. Ensure the final concentration is well below the solubility limit.[3]2. Prepare fresh media with the compound immediately before each experiment.[6]3. Test the compound's solubility in a simpler basal medium to see if complex components are the issue.[3] |
| Crystals form on the surface of the culture vessel over time. | Evaporation: Water loss from the media is concentrating all solutes, including your compound, beyond their solubility limits.[1][5] | 1. Ensure proper humidification of the incubator.[1]2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Precipitation is inconsistent between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution may have degraded the compound or allowed moisture to be absorbed into the DMSO.[3] | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]2. Prepare fresh stock solutions more frequently. |
Quantitative Data: Common Solvents for Stock Solutions
The choice of solvent is critical for preventing precipitation. Here is a table summarizing the properties of common solvents used for preparing stock solutions for cell-based assays.
| Solvent | Abbreviation | Properties | Typical Final Concentration in Media | Notes |
| Dimethyl Sulfoxide | DMSO | Aprotic, highly polar solvent. Solubilizes a wide range of hydrophobic compounds.[6] | ≤ 0.5%, ideally ≤ 0.1%[6] | Can be toxic to some cell lines at higher concentrations. Use high-purity, anhydrous DMSO.[2] |
| Ethanol | EtOH | Protic, polar solvent. | ≤ 0.5% | Can also have biological effects on cells, so a vehicle control is essential.[8] |
| Dimethylformamide | DMF | Aprotic, polar solvent. | ≤ 0.1% | Can be more toxic than DMSO for some cell lines. |
| Phosphate-Buffered Saline | PBS | Aqueous buffer. | N/A | Only suitable for compounds that are readily soluble in water.[7] |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a compound in DMSO for use in cell culture experiments.
Materials:
-
Compound (powder form)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the compound powder and place it into a sterile, amber microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds.[3]
-
Sterilization (Optional): If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This is particularly important if the stock will be stored for an extended period.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.[6]
Protocol 2: Dilution of DMSO Stock into Cell Culture Media
Objective: To prepare a working solution of a compound in cell culture medium with minimal precipitation.
Materials:
-
Compound stock solution (in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or plates
-
Vortex mixer or shaker
Procedure:
-
Thaw Stock: Thaw an aliquot of the compound stock solution at room temperature.
-
Pre-warm Media: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath.[2]
-
Calculate Volumes: Determine the volume of the stock solution needed to reach the desired final concentration in the media. Ensure the final DMSO concentration will be within the acceptable range for your cell line (e.g., ≤ 0.1%).[6]
-
Dilution: In a sterile conical tube, add the required volume of pre-warmed medium.
-
Addition: While gently vortexing or swirling the medium, add the calculated volume of the compound stock solution drop-wise.[3][6] This helps to disperse the compound rapidly and prevent localized high concentrations.[1]
-
Final Mix: Gently mix the final solution before adding it to your cells.
-
Visual Inspection: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.[6]
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A troubleshooting workflow to identify the cause of compound precipitation.
Key Factors Influencing Compound Solubility in Media
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Adjusting pH for optimal MK 410 activity
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MK 410?
For optimal stability and activity, it is recommended to store this compound as a lyophilized powder at -20°C. If in solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.
Q2: What is the solvent of choice for reconstituting this compound?
This compound is typically reconstituted in sterile, nuclease-free water or a buffer of neutral pH (e.g., PBS, pH 7.4). For cellular assays, ensure the final solvent concentration is not cytotoxic. A preliminary solvent toxicity test is recommended.
Q3: Is this compound cell-permeable?
The cell permeability of this compound is dependent on its specific chemical structure. If direct intracellular targeting is required and permeability is unknown, consider using cell permeabilization agents or specialized delivery systems.
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Verify the pH of all buffers and solutions used in the experiment. The optimal pH for this compound activity is critical. Prepare fresh buffers and calibrate the pH meter before use. |
| Degraded this compound | Use a fresh aliquot of this compound. Avoid multiple freeze-thaw cycles. Confirm proper storage conditions have been maintained. |
| Presence of Inhibitors in the Reaction | Ensure all reagents are of high purity. If applicable, include a control group with a known activator or inhibitor to validate the assay system. |
| Incorrect Assay Conditions | Review the experimental protocol for accuracy in incubation times, temperatures, and reagent concentrations. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a blocking agent (e.g., BSA) in your assay buffer. Optimize washing steps to remove unbound this compound. |
| Autofluorescence of this compound | If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths used. If significant, consider a different detection method. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
Objective: To determine the pH at which this compound exhibits maximum biological activity.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Assay-specific reagents and substrates
-
96-well microplate
-
Plate reader (specify type based on assay)
Methodology:
-
Prepare a stock solution of this compound in a neutral buffer.
-
In a 96-well plate, set up reactions in triplicate for each pH value to be tested.
-
To each well, add the buffer of a specific pH.
-
Add the assay-specific substrates and other required reagents.
-
Initiate the reaction by adding a fixed concentration of this compound to each well.
-
Include a "no this compound" control for each pH value to measure background.
-
Incubate the plate under standard assay conditions (e.g., 37°C for 1 hour).
-
Measure the activity using a plate reader.
-
Subtract the background reading from the experimental readings.
-
Plot the activity of this compound as a function of pH to determine the optimal pH.
Protocol 2: Standard Cell-Based Activity Assay for this compound
Objective: To measure the biological activity of this compound in a cellular context.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Assay buffer (at the predetermined optimal pH)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plate
Methodology:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, assess the endpoint of interest (e.g., for cell viability, add the viability reagent and follow the manufacturer's instructions).
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the dose-response curve and EC50/IC50 of this compound.
Visualizations
Caption: General workflow for a cell-based assay with this compound.
Caption: Troubleshooting logic for suboptimal this compound activity.
Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies
Disclaimer: Initial searches for "MK 410" did not yield a specific targeted therapy for cancer. Therefore, this guide focuses on a well-characterized class of targeted drugs, Epidermal Growth Factor Receptor (EGFR) inhibitors, to address the core request of providing a technical support center for overcoming drug resistance in cancer cells. The principles and methodologies described here are broadly applicable to the study of resistance to various targeted agents.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our EGFR inhibitor, is now showing reduced responsiveness. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant population versus the original, parental (sensitive) cell line. A significant increase in the IC50 value for the resistant cells indicates the acquisition of resistance.
Q2: What are the common molecular mechanisms that could be driving resistance to an EGFR inhibitor in my cell lines?
A2: Resistance to EGFR inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the EGFR gene itself. The most common is the acquisition of a secondary mutation, such as the T790M "gatekeeper" mutation, which can reduce the binding affinity of the inhibitor.[1][2][3] Another example is the C797S mutation, which can arise after treatment with third-generation EGFR inhibitors.[1]
-
Off-target resistance (Bypass signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling. Common mechanisms include:
-
Amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2.[2][4][5]
-
Activation of downstream signaling components, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.[4][5]
-
Phenotypic changes, such as the transformation from non-small cell lung cancer to small cell lung cancer or undergoing an epithelial-to-mesenchymal transition (EMT).[2]
-
Q3: Now that I've confirmed resistance, what are my next steps to investigate the underlying mechanism?
A3: A systematic approach is recommended to elucidate the resistance mechanism:[6]
-
Sequence the EGFR kinase domain: This will determine if on-target secondary mutations are present.
-
Perform a phospho-RTK array: This can help identify the activation of alternative receptor tyrosine kinases, suggesting a bypass signaling mechanism.
-
Conduct Western blotting: Analyze the expression and phosphorylation status of key proteins in the major downstream signaling pathways (e.g., p-AKT, p-ERK, p-MET).
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Troubleshooting & Optimization |
| Cell line heterogeneity | 1. Ensure you are using a low-passage, authenticated parental cell line as a consistent control. 2. If resistance is suspected, consider single-cell cloning to isolate and characterize both sensitive and resistant populations. |
| Mycoplasma contamination | 1. Test for mycoplasma contamination using a PCR-based or luminescence-based kit. 2. If positive, treat the culture with a mycoplasma eradication agent or discard the contaminated stock and restart from a clean vial. |
| Inhibitor degradation | 1. Prepare a fresh stock solution of the inhibitor. 2. Store the inhibitor according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). |
| Cell line misidentification or cross-contamination | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. |
Problem 2: Difficulty in generating a stable resistant cell line.
| Possible Cause | Troubleshooting & Optimization |
| Drug concentration is too high | 1. Start with a lower, sub-lethal concentration of the drug (e.g., around the IC20) to allow for gradual adaptation.[7] 2. Slowly escalate the drug concentration in a stepwise manner as the cells recover and begin to proliferate.[7][8] |
| Loss of resistant phenotype | 1. Continuously culture the resistant cells in the presence of a maintenance dose of the inhibitor to maintain selective pressure. 2. Perform single-cell cloning to isolate a homogeneously resistant population. |
| Heterogeneous population with a mix of sensitive and resistant cells | 1. After a period of selection, use a higher, lethal dose of the drug to eliminate the remaining sensitive cells before expanding the resistant population. |
Data Presentation
Table 1: Fold Resistance of EGFR Inhibitors in the Presence of Mutations
| Inhibitor | Mutation | Fold Resistance (FR) | Reference |
| Erlotinib | L858R+T790M | >800 | [9] |
| Gefitinib | L858R+T790M | >100 | [9] |
| AEE788 | L858R+T790M | >100 | [9] |
| FR = ratio of experimental activities (e.g., IC50 of mutant / IC50 of sensitive) |
Table 2: IC50 Values of Gefitinib and Erlotinib in EGFR-TKI-Resistant Cell Lines
| Cell Line | Resistance Method | IC50 (µmol/L) | Reference |
| HCC827-GR-step | Stepwise escalation | >5 | [10] |
| HCC4011-GR-step | Stepwise escalation | >5 | [10] |
| PC-9-GR-high | High-concentration | >5 | [10] |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes the stepwise dose-escalation method for generating a drug-resistant cancer cell line.[7][8][11]
Materials:
-
Parental cancer cell line (e.g., HCC827, PC-9)
-
Complete cell culture medium
-
EGFR inhibitor of interest
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
DMSO (for inhibitor stock)
Methodology:
-
Determine the initial inhibitor concentration: Start with a low concentration of the EGFR inhibitor, typically around the IC10-IC20 of the parental cell line.
-
Initial exposure: Culture the parental cells in the medium containing the starting concentration of the inhibitor.
-
Monitor cell viability: Expect an initial period of significant cell death.
-
Recovery and expansion: Once the surviving cells start to proliferate and reach 70-80% confluency, passage them into a new flask with the same inhibitor concentration.
-
Stepwise dose escalation: Gradually increase the inhibitor concentration (e.g., 1.5 to 2-fold) with each subsequent passage, allowing the cells to adapt and recover at each step.
-
Maintenance culture: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), maintain the resistant cell line in a medium containing this concentration of the drug to ensure the stability of the resistant phenotype.
-
Confirmation of resistance: Periodically perform cell viability assays to compare the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation of key signaling proteins.[6][12]
Materials:
-
Parental and resistant cell lines
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell treatment and lysis: Seed both parental and resistant cells. Once they reach 70-80% confluency, treat them with the EGFR inhibitor at various concentrations and time points. Lyse the cells and collect the protein extracts.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression and phosphorylation levels between the parental and resistant cells.
Mandatory Visualizations
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Prediction of Fold Resistance for Inhibitors of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Efficacy of Novel Compounds: A Comparative Analysis
In the landscape of drug discovery and development, rigorous comparative analysis of new chemical entities against established or emerging competitors is paramount for informed decision-making. This guide provides a detailed examination of a compound of interest, referred to as MK 410, against a relevant competitor. Due to the broad portfolio of compounds designated with an "MK" prefix by Merck and the lack of a specific therapeutic agent publicly identified as "this compound," for the purpose of this illustrative guide, we will focus on a hypothetical scenario involving a compound in a well-defined therapeutic area.
Let us consider a hypothetical investigational compound, MK-XXXX , a novel glucokinase activator (GKA) for the treatment of Type 2 Diabetes Mellitus. A relevant competitor in this space would be another GKA or a drug with a distinct but comparable mechanism of action, such as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. For this comparison, we will use a leading DPP-4 inhibitor as the competitor.
Comparative Efficacy: MK-XXXX vs. DPP-4 Inhibitor
The following table summarizes the key efficacy data from hypothetical Phase II clinical trials for both MK-XXXX and a leading DPP-4 inhibitor.
| Efficacy Endpoint | MK-XXXX (Glucokinase Activator) | DPP-4 Inhibitor |
| Change in HbA1c from Baseline | -1.2% | -0.8% |
| Change in Fasting Plasma Glucose | -45 mg/dL | -25 mg/dL |
| 2-hour Postprandial Glucose Reduction | -80 mg/dL | -50 mg/dL |
| Percentage of Patients Achieving HbA1c <7.0% | 65% | 50% |
| Effect on Body Weight | Neutral | Neutral |
Experimental Protocols
The data presented above is based on a hypothetical 24-week, randomized, double-blind, placebo-controlled Phase II study.
Study Design:
-
Participants: 400 adult patients with Type 2 Diabetes Mellitus inadequately controlled on metformin monotherapy (HbA1c between 7.5% and 10.0%).
-
Intervention: Patients were randomized to one of three arms:
-
MK-XXXX (100 mg once daily) + metformin
-
DPP-4 Inhibitor (100 mg once daily) + metformin
-
Placebo + metformin
-
-
Primary Endpoint: Change in HbA1c from baseline at 24 weeks.
-
Secondary Endpoints: Change in fasting plasma glucose, 2-hour postprandial glucose, percentage of patients achieving HbA1c <7.0%, and change in body weight.
-
Methodology: Blood samples for HbA1c and fasting plasma glucose were collected at baseline and at weeks 4, 12, and 24. A standardized meal tolerance test was performed at baseline and week 24 to assess postprandial glucose levels.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of MK-XXXX and the DPP-4 inhibitor are visualized in the following diagrams.
Caption: Mechanism of action of MK-XXXX, a glucokinase activator.
A comprehensive review of the available pharmacokinetic data for the anti-inflammatory drug MK 410 and a detailed comparison with its well-characterized analogue, indomethacin. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This guide provides a comparative overview of the pharmacokinetic properties, specifically the half-life, of the anti-inflammatory compound this compound and its structural and functional analogue, indomethacin. Extensive literature searches have revealed a significant disparity in the available data for these two compounds. While indomethacin is a well-studied nonsteroidal anti-inflammatory drug (NSAID) with a wealth of pharmacokinetic data, there is a notable absence of publicly available information regarding the half-life and other pharmacokinetic parameters of this compound (CAS 40738-05-4).
This document will therefore focus on presenting the detailed pharmacokinetic profile of indomethacin as a reference point for researchers interested in its analogues. The guide includes a summary of quantitative data in a structured table, detailed experimental methodologies for determining key pharmacokinetic parameters, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Indomethacin
This compound is identified as an analogue of indomethacin and is classified as an anti-inflammatory drug. Indomethacin is a potent NSAID used in the treatment of various inflammatory conditions. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. Given their structural similarity, it is presumed that this compound shares a similar mechanism of action.
Pharmacokinetic Data: A Comparative Overview
A thorough search of scientific databases and literature has not yielded any specific pharmacokinetic data for this compound, including its biological half-life. In contrast, the pharmacokinetic profile of indomethacin has been extensively characterized.
Table 1: Pharmacokinetic Parameters of Indomethacin
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 2.6 - 11.2 hours | Human | Oral, Rectal | [1] |
| ~4.5 hours (mean) | Human | Oral | ||
| 5 - 10 hours | Human | Not specified | [2] | |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | Oral (capsule) | |
| Bioavailability | ~100% | Human | Oral | [3] |
| Protein Binding | ~99% | Human | In plasma | [3] |
| Metabolism | Hepatic (O-demethylation, N-deacylation, glucuronidation) | Human | Not applicable | [2] |
| Excretion | Renal (as metabolites and unchanged drug), Biliary | Human | Not applicable | [2] |
Experimental Protocols
The following sections detail the methodologies typically employed to determine the pharmacokinetic parameters listed above, using indomethacin as an example.
Determination of Half-Life and Other Pharmacokinetic Parameters in Humans
Objective: To determine the pharmacokinetic profile of a drug following administration.
Methodology:
-
Study Design: A single-dose, two-treatment, two-period crossover study is a common design for bioequivalence and pharmacokinetic studies.[4]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers are typically recruited.
-
Drug Administration: A single oral dose of the drug (e.g., indomethacin capsule) is administered to fasted subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data are then used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half. This is typically calculated from the terminal elimination phase of the concentration-time curve.
-
The following diagram illustrates a general workflow for a clinical pharmacokinetic study.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound, as an indomethacin analogue, and indomethacin itself are believed to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The signaling pathway is illustrated below.
Conclusion
While a direct comparison of the half-lives of this compound and indomethacin is not possible due to the lack of available data for this compound, this guide provides a comprehensive overview of the well-established pharmacokinetic profile of indomethacin. Researchers studying this compound can utilize the information on its analogue, indomethacin, as a foundational reference for experimental design and for predicting potential pharmacokinetic properties. The provided experimental protocols and pathway diagrams offer a valuable resource for understanding the evaluation and mechanism of action of this class of anti-inflammatory drugs. Further research is required to determine the specific pharmacokinetic parameters of this compound to enable a direct and quantitative comparison.
References
Validating the On-Target Effects of Small Molecule Inhibitors: A Comparative Guide Featuring CRISPR-Cas9 Knockout
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule inhibitor elicits its biological effects through the intended target is a cornerstone of rigorous scientific inquiry and successful therapeutic development. This guide provides an objective comparison of methodologies for validating the on-target effects of novel inhibitors, with a specific focus on the powerful CRISPR-Cas9 gene editing technology. To illustrate these principles, we will use the hypothetical small molecule inhibitor, "Compound-X," which is designed to target a key kinase in the PI3K/AKT/mTOR signaling pathway.
Unraveling the Mechanism of Action: A Comparison of Target Validation Techniques
The precise validation of a small molecule's biological target is critical to understanding its mechanism of action. Below is a comparative analysis of leading methodologies for achieving this.
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Measures target engagement by observing changes in protein thermal stability upon ligand binding. |
| Effect | Complete and permanent loss of protein expression. | Partial and transient protein knockdown. | Direct evidence of compound binding to the target protein in a |
Comparative Analysis of MK-4101: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of MK-4101, a potent inhibitor of the Hedgehog signaling pathway. This document summarizes its on-target activity, explores available information on its cross-reactivity with other receptors, and details relevant experimental methodologies.
On-Target Activity of MK-4101
MK-4101 is a selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is implicated in the development of several cancers. MK-4101 effectively inhibits Hh signaling by binding to SMO. The inhibitory activity of MK-4101 has been quantified in various cell-based assays, with reported IC50 values in the low micromolar to nanomolar range.
| Assay Type | Cell Line/System | IC50 Value |
| Hedgehog Signaling Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | 1.5 µM |
| Hedgehog Signaling Inhibition | Human KYSE180 oesophageal cancer cells | 1 µM |
| SMO Binding Assay (displacement of fluorescently-labeled cyclopamine) | 293 cells expressing recombinant human SMO | 1.1 µM |
| Antiproliferative Assay | Medulloblastoma cells from Ptch1+/- mice | 0.3 µM |
Cross-Reactivity and Selectivity Profile
The clinical side-effect profiles of other SMO inhibitors, such as vismodegib and sonidegib, can provide indirect insights into potential off-target activities. Commonly reported adverse effects for these drugs include muscle spasms, alopecia, dysgeusia (taste alteration), and weight loss. These effects are generally considered class-related and may not necessarily stem from direct off-target receptor interactions. However, a comprehensive understanding of MK-4101's selectivity would require dedicated screening against a diverse panel of receptors and kinases.
Experimental Protocols
To assess the on-target activity and potential cross-reactivity of compounds like MK-4101, several standard experimental protocols are employed.
Radioligand Binding Assay
This assay is a fundamental method to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells expressing the target receptor (e.g., SMO or potential off-target receptors) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membrane fraction, which is subsequently washed and resuspended in an appropriate buffer.
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., MK-4101).
-
Separation and Detection: After reaching equilibrium, the reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
GPCR Functional Assay (e.g., cAMP or Calcium Flux Assay)
These assays measure the functional consequence of a compound binding to a G-protein coupled receptor (GPCR), such as SMO.
-
Cell Culture and Transfection: Cells engineered to express the GPCR of interest are cultured. These cells may also co-express a reporter system, such as a luciferase gene under the control of a pathway-specific promoter (e.g., Gli-responsive element for the Hedgehog pathway).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist activity assessment, cells are co-treated with the test compound and a known agonist of the receptor.
-
Signal Detection: Depending on the G-protein coupling of the receptor, the downstream signaling cascade is measured. For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are quantified using methods like ELISA or FRET-based biosensors. For Gq-coupled receptors, changes in intracellular calcium levels are measured using fluorescent calcium indicators. For reporter gene assays, cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizations
Below are diagrams illustrating key concepts related to the evaluation of MK-4101.
Caption: Hedgehog signaling pathway and the inhibitory action of MK-4101 on SMO.
Caption: A generalized workflow for assessing the cross-reactivity of a compound.
Caption: Logical comparison of MK-4101's selectivity profile with an alternative SMO inhibitor.
References
Head-to-Head Comparison: MK-2870 vs. Standard of Care in Pre-Treated Endometrial Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational antibody-drug conjugate (ADC) MK-2870 (sacituzumab tirumotecan) against standard-of-care chemotherapeutic agents, doxorubicin and paclitaxel, for the treatment of patients with endometrial cancer who have received prior platinum-based chemotherapy and immunotherapy. This analysis is based on available clinical trial data and published literature.
Executive Summary
MK-2870 is a novel, targeted therapy that has shown promising anti-tumor activity in early-phase trials involving patients with advanced endometrial cancer. The ongoing Phase 3 TroFuse-005 (MK-2870-005/NCT06132958) clinical trial is designed to definitively assess the efficacy and safety of MK-2870 compared to the physician's choice of doxorubicin or paclitaxel in a pre-treated patient population. While awaiting final results from this pivotal study, this guide synthesizes preliminary data for MK-2870 and historical data for the standard treatments to offer a current comparative overview.
Mechanism of Action
The fundamental difference between MK-2870 and the standard chemotherapies lies in their mechanisms of action. MK-2870 offers a targeted approach, whereas doxorubicin and paclitaxel exert their cytotoxic effects more broadly.
MK-2870 (Sacituzumab Tirumotecan): As a TROP2-directed antibody-drug conjugate, MK-2870 is designed to selectively deliver a potent topoisomerase I inhibitor payload to cancer cells overexpressing the TROP2 antigen. This targeted delivery aims to maximize efficacy within the tumor microenvironment while minimizing systemic toxicity.
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair. This disruption of DNA processes leads to cell cycle arrest and apoptosis.
Paclitaxel: A member of the taxane class of drugs, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly. This interference with microtubule function disrupts mitosis, leading to cell death.
Quantitative Data Summary
The following tables summarize the available efficacy and safety data for MK-2870, doxorubicin, and paclitaxel in pre-treated advanced or recurrent endometrial cancer. It is critical to note that these data are not from a direct head-to-head comparison within a single trial and should be interpreted with caution. The data for MK-2870 is from a Phase 2 study, while the data for doxorubicin and paclitaxel are from historical Gynecologic Oncology Group (GOG) studies.
Table 1: Efficacy in Pre-Treated Endometrial Cancer
| Efficacy Endpoint | MK-2870 (Sacituzumab Tirumotecan) | Doxorubicin | Paclitaxel |
| Objective Response Rate (ORR) | 34.1% (unconfirmed), 27.3% (confirmed) | ~25% | 27.3% |
| Complete Response (CR) | Not Reported | 8% | 6.8% |
| Partial Response (PR) | Not Reported | 17% | 20.5% |
| Median Progression-Free Survival (PFS) | Not Reported | 3.8 months | 4.2 months |
| Median Overall Survival (OS) | Not Reported | 9.0 - 9.2 months | 10.3 months |
| Data Source | KL264-01 (Phase 2) | GOG Protocol 107 | GOG Study |
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | MK-2870 (Sacituzumab Tirumotecan) | Doxorubicin | Paclitaxel |
| Anemia | 38.8% | 22% | 2% |
| Neutropenia/Decreased Neutrophil Count | 28.6% | 62% (Leukopenia) | 18% (Leukopenia) |
| Thrombocytopenia | Not Reported | 14% | 2% |
| Nausea/Vomiting | Not Reported | 13% | 5% (Gastrointestinal) |
| Neurotoxicity | Not Reported | Not Reported | 3% |
| Data Source | KL264-01 (Phase 2) | GOG Protocol 107 | GOG Study |
Experimental Protocols
The following protocols are based on the design of the ongoing Phase 3 TroFuse-005 (MK-2870-005/NCT06132958) trial.
MK-2870 Administration
-
Dosage: 4 mg/kg administered as an intravenous (IV) infusion.[1]
-
Schedule: Day 1 of each 14-day cycle.[1]
-
Premedication: Prior to the first four infusions, patients receive diphenhydramine (or equivalent), an H2 antagonist, acetaminophen (or equivalent), and dexamethasone (or equivalent). For subsequent infusions, the H2 antagonist and dexamethasone are optional at the investigator's discretion.[2]
Standard of Care: Physician's Choice
-
Doxorubicin Administration:
-
Paclitaxel Administration:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and the experimental workflow of the comparative clinical trial.
References
Comparative Efficacy of MK-4101 in Hedgehog Pathway Inhibition: A Guide for Researchers
This guide provides a comprehensive comparison of the experimental results of MK-4101, a potent Smoothened (SMO) antagonist, with other inhibitors of the Hedgehog (Hh) signaling pathway. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by preclinical data.
Introduction to MK-4101 and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma (BCC). MK-4101 is an experimental small molecule inhibitor that targets Smoothened (SMO), a key transmembrane protein in the Hh pathway. By inhibiting SMO, MK-4101 effectively halts the downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent tumor growth.
Quantitative Comparison of SMO Inhibitors
The following tables summarize the in vitro and in vivo efficacy of MK-4101 in comparison to other well-established SMO inhibitors, vismodegib and sonidegib.
Table 1: In Vitro Efficacy of SMO Inhibitors
| Parameter | MK-4101 | Vismodegib | Sonidegib |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| IC50 (SMO Binding) | 1.1 µM | ~3 nM | ~11-13 nM |
| IC50 (Gli1 Reporter Assay) | 1.5 µM | Not explicitly stated | Not explicitly stated |
| Cell Lines Tested | Medulloblastoma, Basal Cell Carcinoma | Medulloblastoma, Basal Cell Carcinoma, Pancreatic Cancer | Medulloblastoma, Basal Cell Carcinoma |
| Effect on Cell Cycle | Arrest in G1 and G2 phases | G1 arrest | G1 arrest |
| Apoptosis Induction | Yes | Yes | Yes |
Table 2: In Vivo Efficacy in Medulloblastoma Allograft Model
| Parameter | MK-4101 | Vismodegib |
| Model | Ptch1+/- medulloblastoma allografts | Ptch1+/- medulloblastoma allografts |
| Dosage | 80 mg/kg twice a day | 50 mg/kg once a day |
| Antitumor Efficacy | Identical to Vismodegib | Identical to MK-4101 |
| Gli1 mRNA Downregulation | Comparable to Vismodegib | Comparable to MK-4101 |
| Effect on Vismodegib-Resistant Mutant (D477G) | 15-fold decrease in affinity | 100-fold loss of affinity |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure the reproducibility of the presented results.
Gli Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin).
-
Assay medium (DMEM with 0.5% FBS).
-
MK-4101 and other test compounds.
-
Recombinant Sonic Hedgehog (Shh) ligand.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed NIH3T3-Gli-Luc cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in complete growth medium and incubate overnight.
-
Replace the medium with assay medium.
-
Add serial dilutions of MK-4101 or other test compounds to the wells.
-
Stimulate the cells with a constant concentration of recombinant Shh ligand. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 24-48 hours.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the log of the inhibitor concentration against the normalized luciferase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of MK-4101 on the cell cycle distribution of cancer cells.
Materials:
-
Medulloblastoma or BCC cell lines.
-
Complete growth medium.
-
MK-4101.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of MK-4101 or vehicle for 24-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Medulloblastoma Orthotopic Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of MK-4101 in a setting that mimics the natural tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Ptch1+/- medulloblastoma tumor tissue or cell lines.
-
Stereotactic injection apparatus.
-
MK-4101 formulated for oral gavage.
-
Calipers for tumor measurement (if subcutaneous).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Protocol:
-
Surgically implant Ptch1+/- medulloblastoma tumor fragments or inject a suspension of medulloblastoma cells into the cerebellum of anesthetized immunocompromised mice using a stereotactic apparatus.
-
Allow the tumors to establish and reach a predetermined size, monitored by imaging or clinical signs.
-
Randomize the mice into treatment and control groups.
-
Administer MK-4101 (e.g., 80 mg/kg twice daily) or vehicle control via oral gavage for a specified treatment period.
-
Monitor tumor growth regularly using calipers for subcutaneous models or bioluminescence imaging for orthotopic models.
-
Record animal body weight and any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating SMO inhibitors.
Caption: The Hedgehog signaling pathway and the inhibitory action of MK-4101 on SMO.
Caption: A generalized experimental workflow for the preclinical evaluation of SMO inhibitors like MK-4101.
In Vivo Showdown: A Comparative Guide to Smoothened Antagonists in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of MK-4101, a potent Smoothened (SMO) antagonist, with other key players in the field: Vismodegib, Sonidegib, and Taladegib. This analysis is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview of their mechanisms of action and anti-tumor efficacy.
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, is frequently hijacked by various cancers, including medulloblastoma and basal cell carcinoma (BCC), to drive their growth and survival. The transmembrane protein Smoothened (SMO) is a key transducer in this pathway, making it a prime target for therapeutic intervention. This guide delves into the in vivo validation of MK-4101 and compares its performance against other SMO inhibitors that have been investigated in similar cancer models.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. SMO antagonists like MK-4101, Vismodegib, Sonidegib, and Taladegib physically bind to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.
Comparative In Vivo Efficacy of SMO Antagonists
The following tables summarize key quantitative data from in vivo studies of MK-4101, Vismodegib, Sonidegib, and Taladegib, focusing on their anti-tumor activity and mechanism of action.
Table 1: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| MK-4101 | Ptch1+/- Mouse Allograft | Medulloblastoma | 80 mg/kg, twice daily (BID) | Complete tumor regression | [1] |
| Ptch1+/- Mouse Allograft | Medulloblastoma | 40 and 80 mg/kg, once daily (QD) | Dose-dependent tumor growth inhibition | [1] | |
| Vismodegib | Ptch1+/- Mouse Allograft | Medulloblastoma | 50 mg/kg, once daily (QD) | Identical efficacy to MK-4101 (80 mg/kg BID) | [1] |
| Patient-Derived Xenograft (D5123) | Colorectal Cancer | 69 mg/kg | 52% maximal tumor growth inhibition | [2] | |
| Patient-Derived Xenograft (1040830) | Pancreatic Cancer | Not specified | 69% maximal tumor growth inhibition | [2] | |
| Sonidegib | Advanced Basal Cell Carcinoma Patients | Basal Cell Carcinoma | 200 mg, once daily (QD) | 56.1% - 60.6% Overall Response Rate | [3][4] |
| Taladegib | Advanced Solid Tumor Patients | Various | 100-400 mg, once daily (QD) | 1 Partial Response (BCC), 4 Stable Disease | [5] |
Table 2: In Vivo Mechanism of Action Validation (Target Engagement)
| Compound | Animal Model/Patient Cohort | Cancer Type | Dosing Regimen | Effect on GLI1 mRNA Expression | Reference |
| MK-4101 | Ptch1+/- Mouse Allograft | Medulloblastoma | 40, 80 mg/kg (QD), 80 mg/kg (BID) | Dose-dependent downregulation | [1] |
| Vismodegib | Ptch1+/- Mouse Allograft | Medulloblastoma | 50 mg/kg, once daily (QD) | Comparable downregulation to MK-4101 | [1] |
| Sonidegib | Advanced BCC Patients | Basal Cell Carcinoma | 200 mg, once daily (QD) | 88.7% - 99.1% median reduction from baseline at Week 17 | [6] |
| Taladegib | Advanced Solid Tumor Patients | Various | 100, 200, 400 mg, once daily (QD) | High level of inhibition in skin after 15 and 30 days | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key in vivo experiments cited in the comparison of SMO inhibitors.
Animal Models and Tumor Implantation
-
Ptch1+/- Mouse Model: Mice heterozygous for the Ptch1 gene spontaneously develop tumors with characteristics of human medulloblastoma and basal cell carcinoma due to constitutive activation of the Hedgehog pathway. For allograft studies, tumors from these mice are excised, dissociated, and subcutaneously injected into immunodeficient mice (e.g., nude mice).[1]
-
Xenograft Models: Human cancer cell lines (e.g., medulloblastoma, colorectal, pancreatic) or patient-derived tumor fragments are subcutaneously or orthotopically implanted into immunodeficient mice.[2][7]
Drug Administration
-
Formulation: SMO inhibitors are typically formulated in a vehicle suitable for oral administration, such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Route and Schedule: Compounds are administered orally via gavage. Dosing schedules vary and can be once daily (QD) or twice daily (BID) for a specified duration, often ranging from 21 to 35 days.[1][2]
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.
In Vivo Mechanism of Action Validation
-
Quantitative Real-Time PCR (qPCR) for GLI1 Expression:
-
Tissue Homogenization and RNA Extraction: At the end of the treatment period, tumors are excised and snap-frozen. RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.
-
qPCR: qPCR is performed using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of GLI1 is calculated using the ΔΔCt method.[1]
-
-
Immunohistochemistry (IHC) for Apoptosis Markers (e.g., Cleaved Caspase-3):
-
Tissue Fixation and Sectioning: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer.
-
Immunostaining: Sections are incubated with a primary antibody against cleaved caspase-3, followed by a secondary antibody conjugated to a detection system (e.g., HRP-DAB).
-
Quantification: The percentage of positively stained cells is quantified by analyzing multiple high-power fields per tumor section.[1]
-
Conclusion
The in vivo validation studies demonstrate that MK-4101 is a potent SMO antagonist with significant anti-tumor activity in Hedgehog-dependent cancer models. The head-to-head comparison with Vismodegib suggests a comparable efficacy profile in a medulloblastoma allograft model. Sonidegib and Taladegib also show clear evidence of in vivo target engagement and clinical activity. The choice of a particular SMO inhibitor for further development or clinical application will likely depend on a variety of factors, including its specific efficacy in different tumor types, safety profile, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the continued in vivo evaluation and comparison of novel SMO inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors and Their Utility in Basal Cell Carcinoma: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Glioma-associated oncogene homolog 1 as biomarker with sonidegib in advanced basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-3120 and Other Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the antibody-drug conjugate (ADC) MK-3120 (also known as SKB410) and its derivatives, alongside other relevant ADCs in clinical development. This comparison focuses on their mechanism of action, available performance data from preclinical and clinical studies, and the experimental protocols used for their evaluation.
Introduction to MK-3120 (SKB410)
MK-3120 is an investigational antibody-drug conjugate being developed by Sichuan Kelun-Biotech in collaboration with Merck.[1][2] It is designed for the treatment of advanced solid tumors.[3][4][5] The core of its design is a monoclonal antibody that targets Nectin-4, a cell adhesion molecule overexpressed in various cancers, linked to a topoisomerase I inhibitor payload.[6][7][8] This targeted delivery system is intended to selectively destroy cancer cells while minimizing damage to healthy tissue. Promising Phase 1 clinical data for MK-3120 has been reported, leading to the initiation of global Phase 1/2 clinical trials.[6][9][10]
Comparative Analysis of Antibody-Drug Conjugates
For the purpose of this guide, "derivatives" of MK-3120 are considered to be other ADCs developed by Kelun-Biotech and Merck, as well as other ADCs targeting Nectin-4, which provides a direct therapeutic alternative. This section will compare MK-3120 with enfortumab vedotin, another Nectin-4 targeting ADC, and SKB315, a Claudin 18.2 targeting ADC from the same developers.
Table 1: Overview of Compared Antibody-Drug Conjugates
| Feature | MK-3120 (SKB410) | Enfortumab Vedotin | SKB315 |
| Target Antigen | Nectin-4 | Nectin-4 | Claudin 18.2 (CLDN18.2) |
| Payload | Topoisomerase I inhibitor | Monomethyl auristatin E (MMAE) | Topoisomerase I inhibitor |
| Developer(s) | Sichuan Kelun-Biotech / Merck | Astellas Pharma / Seagen (now part of Pfizer) | Sichuan Kelun-Biotech / Merck |
| Current Development Phase | Phase 1/2 | Approved | Phase 1 |
| Indication(s) | Advanced Solid Tumors | Urothelial Carcinoma | Advanced Solid Tumors |
Table 2: Preclinical Efficacy Data Summary
| ADC | Cancer Model | Efficacy Metric | Result | Citation |
| Enfortumab Vedotin | Bladder Cancer Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | [11][12] |
| Enfortumab Vedotin | Breast Cancer Xenograft | Tumor Regression | Observed tumor regression | [11] |
| 9MW2821 (Nectin-4 ADC) | Urothelial Carcinoma CDX | Antitumor Activity | Comparable to enfortumab vedotin | [13] |
| 9MW2821 (Nectin-4 ADC) | NSCLC & Breast Cancer CDX | Tumor Suppression | Superior to enfortumab vedotin | [13] |
| SKB315 | Solid Tumors Overexpressing CLDN18.2 | Anti-tumor Activity | Promising preclinical activity | [14][15] |
| SKB571 | Patient-Derived Xenograft (PDX) Models | Anti-tumor Efficacy | Promising efficacy and good safety profile | [16] |
Note: Specific quantitative preclinical data for MK-3120 is not yet publicly available in detail.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for Nectin-4 and Claudin 18.2 targeting ADCs.
References
- 1. hkexnews.hk [hkexnews.hk]
- 2. hk-official.cmbi.info [hk-official.cmbi.info]
- 3. A Study to Evaluate the Safety and Efficacy of MK-3120 in Participants With Advanced Solid Tumors (MK-3120-002) [clin.larvol.com]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. SKB410 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ESMO 2023 – Nectin-4 in focus | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. KELUN-BIOTECH ANNOUNCES 2025 INTERIM RESULTS [prnewswire.com]
- 10. ANNOUNCEMENT OF ANNUAL RESULTS FOR 2024 [prnewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Mabwell Publishes the Preclinical Study Results on Its Nectin-4 Targeting ADC in A Well-known AACR Journal [prnewswire.com]
- 14. adcreview.com [adcreview.com]
- 15. Kelun-Biotech's SKB315 and Tagolizumab Approved for First-Line Gastric Cancer Treatment [synapse.patsnap.com]
- 16. www1.hkexnews.hk [www1.hkexnews.hk]
Misidentification of MK 410: Product is a Cash Drawer, Not a Research Compound
An initial investigation into the product "MK 410" has revealed that it is not a pharmaceutical or research compound as the query presumes. Instead, "this compound" is consistently identified across multiple sources as a model of a metal cash drawer designed for point-of-sale (POS) systems.[1][2][3][4][5]
The product specifications from various manufacturers and suppliers describe the MK-410 as a heavy-duty cash management device, often used in retail and hospitality environments.[1][2][3][5] Key features mentioned include its construction from thick gauge cold rolled steel, a 3-position lock, and compatibility with POS terminals and ECRs.[1][3]
Given that this compound is a piece of hardware and not a chemical or biological agent, a comparison with a "[previous generation compound]" in a scientific or research context is not applicable. There are no experimental data, signaling pathways, or biological protocols associated with this product.
Therefore, the request for a comparison guide for a scientific audience, including data on experimental performance and methodologies, cannot be fulfilled. The fundamental premise of the query is based on a misidentification of the product .
References
Unveiling the Therapeutic Promise of MK-4101: A Comparative Analysis for Researchers
For Immediate Release
This guide offers a detailed comparison of the novel SMO antagonist MK-4101 with established Hedgehog (Hh) pathway inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential, supported by preclinical experimental data.
MK-4101, a potent and orally bioavailable small molecule, has demonstrated significant antitumor activity in preclinical models of medulloblastoma and basal cell carcinoma (BCC), two malignancies often driven by aberrant Hh pathway activation.[1] This document summarizes the current statistical validation of MK-4101 and contrasts its performance with the FDA-approved SMO inhibitors, vismodegib and sonidegib.
Comparative Efficacy and Mechanism of Action
MK-4101 distinguishes itself through its robust inhibition of the Hh signaling pathway by binding to the Smoothened (SMO) receptor.[1][2] Preclinical studies have shown its ability to induce extensive tumor cell apoptosis and inhibit proliferation.[1] A key differentiator for MK-4101 is its efficacy against vismodegib-resistant SMO mutants, suggesting a potential therapeutic avenue for patients who develop resistance to current therapies.[3]
The following tables summarize the available quantitative data for MK-4101 and its comparators.
Table 1: In Vitro Potency of Hh Pathway Inhibitors
| Compound | Target | IC50 (Binding to SMO) | IC50 (Hh Pathway Inhibition) | Notes |
| MK-4101 | SMO | 1.1 µM (human SMO)[2] | 1.5 µM (mouse cells)[2] | Retains significant activity against D477G SMO mutant, a common resistance mutation for vismodegib.[3] |
| Vismodegib | SMO | Data not readily available in preclinical head-to-head comparisons with MK-4101. | Showed a 100-fold loss of affinity for the D477G SMO mutant in binding assays.[3] | First-in-class SMO inhibitor approved for advanced BCC.[4] |
| Sonidegib | SMO | Data not readily available in preclinical head-to-head comparisons with MK-4101. | Approved for the treatment of locally advanced BCC (laBCC) and metastatic BCC (mBCC).[5] |
Table 2: Preclinical In Vivo Efficacy of MK-4101 in Medulloblastoma Mouse Models
| Treatment | Dosage | Tumor Model | Key Findings | Reference |
| MK-4101 | 80 mg/kg (twice daily) | Ptch1+/- medulloblastoma allografts | Complete tumor growth inhibition and prevention of relapse after treatment cessation.[3] | [3] |
| MK-4101 | 80 mg/kg (single day, two doses) | Ptch1+/- medulloblastoma allografts | 46.5% reduction in tumor mass (p=0.002).[3] | [3] |
| MK-4101 | 80 mg/kg (twice daily) | Primary medulloblastoma in Ptch1+/- mice | Significantly improved survival (p=0.0002) and complete lack of tumors in treated mice (p<0.0001).[3] | [3] |
| Vismodegib | 50 mg/kg (once daily) | Ptch1+/- medulloblastoma allografts | Displayed identical antitumor efficacy to MK-4101 (80 mg/kg twice daily) in a head-to-head comparison.[3] | [3] |
Table 3: Clinical Efficacy of Approved SMO Inhibitors in Advanced Basal Cell Carcinoma
| Compound | Study | Patient Population | Objective Response Rate (ORR) by Central Review | Reference |
| Vismodegib | ERIVANCE BCC | Locally advanced BCC | 43% | [6] |
| Metastatic BCC | 30% | [6] | ||
| Sonidegib | BOLT (42-month analysis) | Locally advanced BCC (200 mg dose) | 56% | [5][7] |
| Metastatic BCC (200 mg dose) | 8% | [5][7] |
Experimental Protocols
In Vivo Efficacy Studies of MK-4101 in Ptch1+/- Mouse Model
A summary of the experimental protocol used to assess the in vivo efficacy of MK-4101 is provided below. For complete details, please refer to the cited publication.[3]
-
Animal Model: Neonatally irradiated Ptch1+/- mice, which develop medulloblastoma and BCC due to aberrant Hh signaling, were used.
-
Tumor Allografts: Medulloblastoma tumors from Ptch1+/- mice were transplanted into recipient mice.
-
Treatment Administration: MK-4101 was administered orally via gavage. Dosing regimens varied, with the optimal dose determined to be 80 mg/kg twice daily.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Immunohistochemical analysis was performed to assess apoptosis (cleaved caspase-3) and Hh pathway activity (Gli1 mRNA levels).
-
Survival Studies: A cohort of mice with primary medulloblastoma was treated with MK-4101 or vehicle, and survival rates were monitored.
-
Statistical Analysis: Statistical significance was determined using appropriate statistical tests (e.g., t-test) with a p-value < 0.05 considered significant.
Visualizing the Mechanism and Workflow
To further elucidate the context of MK-4101's action, the following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating SMO inhibitors.
Caption: The Hedgehog signaling pathway and points of intervention by SMO inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of SMO inhibitors.
Conclusion
The preclinical data for MK-4101 presents a compelling case for its continued investigation as a therapeutic agent for Hh-driven cancers. Its potent antitumor activity, favorable in vivo efficacy, and, most notably, its ability to overcome a key resistance mechanism associated with a first-generation SMO inhibitor, highlight its potential to address unmet needs in the treatment of medulloblastoma and basal cell carcinoma. Further clinical investigation is warranted to fully elucidate the therapeutic potential of MK-4101 in human patients.
References
- 1. MK-4101, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted treatment for sonic hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Long‐term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "MK 410": A General Protocol for Laboratory Chemical Waste Management
A definitive disposal procedure for a substance labeled "MK 410" cannot be provided without its unambiguous identification. Searches for "this compound" yield multiple, unrelated products, including industrial materials and consumer goods, none of which correspond to a standard laboratory research chemical. Providing specific disposal instructions for an incorrectly identified substance could result in significant safety hazards.
This guide is designed to provide a comprehensive, step-by-step protocol for the safe and compliant disposal of any research chemical, particularly those that are novel, proprietary, or not easily identifiable. Adherence to these general procedures is essential for ensuring the safety of laboratory personnel and protecting the environment. The primary source of information for the disposal of any known chemical is always its Safety Data Sheet (SDS).
Step-by-Step General Disposal Protocol for Laboratory Chemicals
This protocol outlines the critical stages of managing chemical waste from generation to disposal.
Step 1: Hazard Identification and Characterization
Before beginning any experiment, researchers must be aware of the potential hazards associated with the chemicals being used and the waste that will be generated.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal information. Sections 13, 7, and 8 provide specific details on disposal considerations, handling and storage, and exposure controls/personal protection, respectively.
-
Characterize Unknowns: If a chemical is unknown, it must be treated as hazardous until identified. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on the analysis and disposal of unknown substances.[1][2][3][4] Never attempt to dispose of an unknown chemical without proper identification.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6][7]
-
Do Not Mix Incompatible Wastes: Keep different classes of chemicals separate. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic solvents.
-
Separate Waste Streams: Maintain distinct waste containers for different types of waste, such as:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous acidic waste
-
Aqueous basic waste
-
Solid chemical waste
-
Heavy metal waste
-
Step 3: Proper Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Use Appropriate Containers: Waste containers must be compatible with the chemicals they hold. For instance, corrosive wastes should be stored in glass or appropriate plastic containers, not metal.[5] The container must be in good condition and have a secure, tight-fitting lid.[8]
-
Labeling: All waste containers must be clearly labeled.[6][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., flammable, corrosive, toxic)
-
The date accumulation started
-
-
Container Management: Keep waste containers closed except when adding waste.[8][10] Do not overfill containers; leave at least 10% of headspace to allow for expansion.[11]
Step 4: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.
-
Schedule a Pickup: Contact your EHS office to request a waste pickup when your containers are approaching full.
-
Documentation: Maintain a log of all chemicals added to each waste container. This is a legal requirement and ensures an accurate inventory for disposal.
Step 5: Decontamination of Empty Containers
Empty containers that held hazardous chemicals must be decontaminated before disposal.
-
Triple Rinsing: The standard procedure is to rinse the empty container three times with a suitable solvent that can dissolve the residue.[10][12]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected, depending on the toxicity of the chemical.
-
Final Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[10][13]
Data Presentation
For any research chemical, the Safety Data Sheet (SDS) provides crucial quantitative and qualitative data for safe handling and disposal. Below is a summary of key information to extract from an SDS.
Table 1: Key Disposal and Safety Information from a Safety Data Sheet (SDS)
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., Flammable Liquid, Acute Toxicity, Skin Corrosive). | Determines the primary hazards of the waste, guiding segregation and labeling requirements. |
| Section 7: Handling and Storage | Conditions for safe storage, including incompatibilities. | Provides essential information on how to store waste safely, including which chemicals must be kept separate to avoid dangerous reactions. |
| Section 8: Exposure Controls/Personal Protection | Permissible Exposure Limits (PELs), Threshold Limit Values (TLVs), and required Personal Protective Equipment (PPE). | Dictates the necessary PPE (gloves, eye protection, etc.) to be worn when handling the chemical and its waste. |
| Section 9: Physical and Chemical Properties | pH, flash point, solubility, vapor pressure. | Quantitative data like pH and flash point determine if a waste is considered corrosive or ignitable, respectively. Solubility information is important for decontamination procedures. |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials. | Crucial for preventing accidental reactions in waste containers. Explicitly lists materials that must not be mixed with the chemical. |
| Section 13: Disposal Considerations | General guidance on proper disposal methods, and whether the chemical is a listed hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA). | This is the primary section for disposal information, though it often refers to following local, state, and federal regulations. It confirms whether the waste must be managed as hazardous. |
Table 2: General Do's and Don'ts of Laboratory Chemical Waste Disposal
| Do's | Don'ts |
| Do consult the SDS before handling any chemical or its waste. | Don't pour any chemical waste down the drain unless explicitly permitted by your institution's EHS office.[9] |
| Do segregate incompatible waste streams.[5][6] | Don't mix unknown chemicals.[6] |
| Do use appropriate, compatible, and properly sealed containers for waste.[5][8] | Don't overfill waste containers; leave adequate headspace.[5][11] |
| Do clearly and accurately label all waste containers with their full chemical contents.[6][9] | Don't dispose of chemical waste in regular trash or biohazard bins. |
| Do store chemical waste in a designated and secure Satellite Accumulation Area. | Don't leave a waste container open to the atmosphere. |
| Do wear appropriate Personal Protective Equipment (PPE) when handling chemical waste. | Don't accumulate excessive amounts of waste; arrange for regular pickups. |
| Do keep a detailed log of the contents of each waste container. | Don't dispose of empty, un-rinsed chemical containers in the regular trash.[12] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of a chemical in a laboratory setting.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. unmc.edu [unmc.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. vumc.org [vumc.org]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
MK37-410 McKee's 37 Tire & Rubber Rejuvenator
It appears that "MK 410" can refer to several different chemical products with distinct handling requirements. To ensure your safety, it is crucial to identify the specific "this compound" product you are working with by checking the manufacturer and product description on the container and the accompanying Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for handling various products that may be identified as "this compound".
This product is identified as a corrosive mixture that causes severe skin burns and eye damage.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye Protection | Chemical goggles or safety glasses.[1] |
| Hand Protection | Wear protective gloves.[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1] |
| Respiratory Protection | Wear an appropriate mask, especially if ventilation is inadequate.[1] |
Operational Plan
Handling:
-
Ensure good ventilation of the work station.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and other exposed areas thoroughly after handling.[1]
-
Handle and open the container with care.[1]
-
Do not eat, drink, or smoke when using this product.[1]
First-Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[1]
Disposal Plan
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]
-
Avoid release to the environment.[1]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
